
AMYLOID BETA-PROTEIN (1-38)
Description
Contextualization within Amyloid Precursor Protein (APP) Metabolism
The generation of Aβ(1-38) is an integral part of the normal and pathological metabolism of the amyloid precursor protein (APP). researchgate.netbiolegend.com APP is a transmembrane protein with its exact function still under investigation, but it is known to be involved in neuronal development, signaling, and intracellular transport. frontiersin.orgwikipedia.org
APP can undergo processing via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. biolegend.comfrontiersin.org
Non-amyloidogenic pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain. frontiersin.orgmdpi.com This cleavage event prevents the formation of the full-length Aβ peptide. The resulting C-terminal fragment is then cleaved by γ-secretase, producing non-toxic fragments. researchgate.net
Amyloidogenic pathway: This pathway leads to the generation of Aβ peptides, including Aβ(1-38). It begins with the cleavage of APP by β-secretase (also known as BACE1), which generates the N-terminus of the Aβ peptide and a membrane-bound C-terminal fragment called C99. nih.govembopress.org Subsequently, the γ-secretase complex, which includes presenilin proteins, cleaves the C99 fragment at various positions within its transmembrane domain. wikipedia.orgnih.gov This variable cleavage by γ-secretase is what gives rise to Aβ peptides of different lengths, including Aβ(1-38), Aβ(1-40), and Aβ(1-42). nih.govnih.gov
The precise mechanisms that determine the specific cleavage site by γ-secretase, and thus the relative production of Aβ(1-38) versus other isoforms, are complex and are influenced by genetic and cellular factors. embopress.org
Overview of Amyloid Beta (Aβ) Peptides and Isoforms
The amyloidogenic processing of APP results in a variety of Aβ peptide isoforms, which are typically 36 to 43 amino acids in length. wikipedia.orgnih.gov The most common and studied isoforms are Aβ(1-40) and Aβ(1-42). frontiersin.org Normally, Aβ(1-40) is the most abundant isoform produced. mdpi.com However, the longer form, Aβ(1-42), is more hydrophobic and prone to aggregation, playing a crucial role in the formation of amyloid plaques. nih.govgu.se
Aβ(1-38) is considered one of the shorter Aβ isoforms. neurologylive.com Along with other isoforms like Aβ(1-37) and Aβ(1-39), it is produced in smaller quantities compared to Aβ(1-40). nih.govbiorxiv.org The relative abundance of these different isoforms can vary and may be altered in Alzheimer's disease. nih.gov For instance, some studies have shown that mutations in the presenilin genes, which are part of the γ-secretase complex, can alter the ratio of different Aβ isoforms produced. nih.gov
Isoform | Length (Amino Acids) | Relative Abundance | Key Characteristics |
---|---|---|---|
Aβ(1-38) | 38 | Minor | Considered less prone to aggregation than longer forms. researchgate.netneurologylive.com |
Aβ(1-40) | 40 | Major | The most commonly produced isoform in healthy individuals. mdpi.com |
Aβ(1-42) | 42 | Minor | Highly hydrophobic and prone to aggregation, a key component of amyloid plaques. nih.gov |
Historical and Contemporary Research Significance of Aβ(1-38)
Historically, research on Alzheimer's disease has been heavily focused on the Aβ(1-42) and Aβ(1-40) isoforms due to their prevalence in amyloid plaques. uni-muenster.denih.gov The "amyloid cascade hypothesis," a leading theory for decades, posited that the accumulation of Aβ(1-42) is the primary event that triggers the cascade of events leading to neurodegeneration and dementia. embopress.org
However, more recent and contemporary research has shed light on the potential importance of other Aβ isoforms, including Aβ(1-38). researchgate.net While initially considered a minor and less significant peptide, studies are now revealing that Aβ(1-38) may have distinct biological roles and could be more than just a byproduct of APP metabolism.
Some research suggests that Aβ(1-38) may have a protective role, potentially by interfering with the aggregation of the more toxic Aβ(1-42) isoform. neurologylive.comresearchgate.net For example, studies have indicated that higher levels of Aβ(1-38) in cerebrospinal fluid (CSF) are associated with a reduced risk of conversion to Alzheimer's dementia and slower cognitive decline. whiterose.ac.uknih.gov Other studies have shown that Aβ(1-38) can reduce the β-sheet content and aggregation potential of Aβ(1-42). researchgate.net
Conversely, some findings suggest that Aβ(1-38) might also contribute to the pathological process. acs.org The exact role of Aβ(1-38) is still under intense investigation, and its significance appears to be more nuanced than previously thought.
Scope of Current Research Landscape on Aβ(1-38)
The current research landscape for Aβ(1-38) is dynamic and expanding, with several key areas of investigation:
Role in Aggregation and Plaque Formation: Researchers are actively investigating how Aβ(1-38) influences the aggregation kinetics of other Aβ isoforms, particularly Aβ(1-42). neurologylive.comresearchgate.net Understanding this interaction is crucial for deciphering its role in the formation of amyloid plaques.
Biomarker Potential: There is growing interest in the use of Aβ(1-38) as a potential biomarker for Alzheimer's disease. researchgate.net Studies are exploring the correlation between Aβ(1-38) levels in CSF and blood with disease progression and cognitive decline. whiterose.ac.uknih.gov The ratio of Aβ(1-38) to other isoforms like Aβ(1-42) is also being examined as a more sensitive diagnostic or prognostic tool.
Therapeutic Target: The potential modulatory effects of Aβ(1-38) on Aβ(1-42) aggregation have opened up new avenues for therapeutic strategies. whiterose.ac.uk Research is exploring whether increasing the production of Aβ(1-38) or administering it could be a viable approach to reduce the toxicity of Aβ(1-42). Some non-steroidal anti-inflammatory drugs (NSAIDs) have been found to modulate γ-secretase activity, leading to an increase in Aβ(1-38) secretion and a decrease in Aβ(1-42), making this a promising area of therapeutic research. ibl-america.com
Interaction with Other Proteins and Cellular Pathways: Investigations are underway to understand how Aβ(1-38) interacts with other proteins, such as tau, and its influence on various cellular pathways, including those related to mitochondrial function and oxidative stress. abcam.com
Research Area | Key Questions Being Investigated |
---|---|
Aggregation and Plaque Formation | Does Aβ(1-38) inhibit or promote the aggregation of Aβ(1-42)? What is its specific contribution to plaque composition? |
Biomarker Potential | Can CSF or plasma levels of Aβ(1-38) predict the risk or progression of Alzheimer's disease? researchgate.net |
Therapeutic Target | Could modulating the production of Aβ(1-38) be a therapeutic strategy for Alzheimer's disease? whiterose.ac.uk |
Cellular Interactions | How does Aβ(1-38) interact with other key proteins like tau and what are its effects on neuronal function? abcam.com |
Propriétés
Numéro CAS |
131438-74-9 |
---|---|
Formule moléculaire |
C184H277N51O56S |
Poids moléculaire |
4131.601 |
InChI |
InChI=1S/C184H277N51O56S/c1-21-96(15)150(180(288)201-82-137(244)208-118(63-90(3)4)166(274)218-117(58-62-292-20)164(272)230-146(92(7)8)178(286)199-79-134(241)196-84-145(258)259)235-183(291)151(97(16)22-2)234-154(262)98(17)205-135(242)80-197-156(264)110(43-32-34-59-185)213-173(281)127(73-133(189)240)224-177(285)131(86-237)210-138(245)83-200-179(287)147(93(9)10)231-176(284)129(75-144(256)257)225-162(270)115(52-56-140(248)249)212-153(261)100(19)207-165(273)121(65-101-37-26-23-27-38-101)221-169(277)123(67-103-41-30-25-31-42-103)227-181(289)149(95(13)14)233-175(283)119(64-91(5)6)219-158(266)111(44-33-35-60-186)214-160(268)113(50-54-132(188)239)216-170(278)124(69-105-76-192-87-202-105)223-172(280)126(71-107-78-194-89-204-107)228-182(290)148(94(11)12)232-163(271)116(53-57-141(250)251)217-167(275)120(68-104-46-48-108(238)49-47-104)209-136(243)81-198-157(265)130(85-236)229-174(282)128(74-143(254)255)226-171(279)125(70-106-77-193-88-203-106)222-159(267)112(45-36-61-195-184(190)191)215-168(276)122(66-102-39-28-24-29-40-102)220-161(269)114(51-55-139(246)247)211-152(260)99(18)206-155(263)109(187)72-142(252)253/h23-31,37-42,46-49,76-78,87-100,109-131,146-151,236-238H,21-22,32-36,43-45,50-75,79-86,185-187H2,1-20H3,(H2,188,239)(H2,189,240)(H,192,202)(H,193,203)(H,194,204)(H,196,241)(H,197,264)(H,198,265)(H,199,286)(H,200,287)(H,201,288)(H,205,242)(H,206,263)(H,207,273)(H,208,244)(H,209,243)(H,210,245)(H,211,260)(H,212,261)(H,213,281)(H,214,268)(H,215,276)(H,216,278)(H,217,275)(H,218,274)(H,219,266)(H,220,269)(H,221,277)(H,222,267)(H,223,280)(H,224,285)(H,225,270)(H,226,279)(H,227,289)(H,228,290)(H,229,282)(H,230,272)(H,231,284)(H,232,271)(H,233,283)(H,234,262)(H,235,291)(H,246,247)(H,248,249)(H,250,251)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,190,191,195)/t96-,97-,98-,99-,100-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,146-,147-,148-,149-,150-,151-/m0/s1 |
Clé InChI |
NFHQEWIPLRTETB-CGARZLESSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Molecular Biology and Biogenesis of Amyloid Beta-protein 1-38
Amyloid Precursor Protein (APP) as the Source of Aβ(1-38)
The genesis of all amyloid-beta peptides, including Aβ(1-38), begins with the amyloid precursor protein (APP). biolegend.comnih.gov APP is a type-I transmembrane protein, meaning it passes through the cell membrane once, with its N-terminus located in the extracellular space or within organelles and its C-terminus in the cytoplasm. nih.gov This protein is expressed in many tissues but is particularly abundant in neurons. biolegend.com
The APP gene is located on chromosome 21 and can be transcribed into several different isoforms through alternative splicing, with APP695, APP751, and APP770 being the most common. biologists.comfrontiersin.org APP695 is predominantly found in neurons, while the other isoforms are more widely distributed. frontiersin.org The Aβ sequence itself is situated partially within the extracellular domain and partially within the transmembrane domain of APP. nih.gov Functionally, APP is involved in various cellular processes, including neurite growth, cell adhesion, and potentially as a cell surface receptor. biolegend.com
APP Isoform | Primary Location of Expression |
---|---|
APP695 | Neurons |
APP751 | Glial cells and other peripheral cells |
APP770 | Vascular endothelial cells |
Proteolytic Processing Pathways of APP
The fate of APP is determined by which of two competing proteolytic pathways it enters: the non-amyloidogenic pathway or the amyloidogenic pathway. biolegend.comresearchgate.net These pathways involve a series of enzymatic cuts by proteins known as secretases. nih.gov
Non-Amyloidogenic Pathway and its Distinction
The non-amyloidogenic pathway is the predominant processing route for APP under normal physiological conditions. frontiersin.orgcell-stress.com This pathway is initiated by the enzymatic activity of α-secretase. nih.goveuropeanreview.org α-secretase cleaves APP within the Aβ domain, between the 16th and 17th amino acids. biologists.comfrontiersin.org This cleavage event has two important consequences:
It releases a large, soluble ectodomain called sAPPα into the extracellular space. nih.gov
It leaves a C-terminal fragment of 83 amino acids, known as C83, anchored in the membrane. nih.govresearchgate.net
Crucially, because the cut occurs within the Aβ sequence, this pathway precludes the formation of the full-length amyloid-beta peptide. biolegend.comeuropeanreview.org The C83 fragment is subsequently cleaved by γ-secretase, which releases a small peptide called P3 and the APP intracellular domain (AICD). nih.govresearchgate.net The sAPPα fragment is believed to have neuroprotective and memory-enhancing properties. europeanreview.org
Amyloidogenic Pathway and Aβ(1-38) Generation
In contrast, the amyloidogenic pathway leads to the generation of various Aβ peptides, including Aβ(1-38). biolegend.comnih.govresearchgate.net This pathway is initiated when APP is cleaved by β-secretase instead of α-secretase. europeanreview.orgfrontiersin.org This process occurs primarily in endosomes after APP is internalized from the plasma membrane. frontiersin.orgcell-stress.com The sequential cleavage events are as follows:
β-secretase cleavage: This enzyme cuts APP at the N-terminus of the Aβ sequence, releasing the sAPPβ ectodomain and leaving a 99-amino acid C-terminal fragment (C99) embedded in the membrane. researchgate.netfrontiersin.org
γ-secretase cleavage: The C99 fragment is then a substrate for the γ-secretase complex. This complex performs an intramembrane cleavage, releasing the Aβ peptide into the extracellular space or lumen and the AICD into the cytoplasm. researchgate.netfrontiersin.org
The action of γ-secretase on C99 is not precise, leading to the production of Aβ peptides of varying lengths, typically ranging from 37 to 43 amino acids. nih.govnih.gov Aβ(1-38) is one of these products, resulting from a specific cleavage event by γ-secretase. nih.govresearchgate.net
Feature | Non-Amyloidogenic Pathway | Amyloidogenic Pathway |
---|---|---|
Initial Enzyme | α-secretase | β-secretase (BACE1) |
Membrane-Bound Fragment | C83 | C99 |
Key Product | sAPPα, p3 peptide | Amyloid-beta (Aβ) peptides (including Aβ(1-38)) |
Aβ Formation | Precluded | Enabled |
Beta-Secretase (BACE1) Cleavage and Aβ(1-38) Precursors
The primary β-secretase involved in the amyloidogenic pathway is known as BACE1 (Beta-site APP-cleaving enzyme 1). frontiersin.orgnih.gov BACE1 is an aspartyl protease that functions optimally in the acidic environment of endosomes. nih.gov Its cleavage of APP is the rate-limiting step for the production of all Aβ isoforms. nih.govnih.gov
BACE1 can cleave APP at two main sites: the Asp1 site (β-site) and the Glu11 site (β'-site) of the Aβ sequence. nih.gov Cleavage at the Asp1 site generates the C99 fragment, which is the direct precursor for Aβ peptides starting at position 1, including Aβ(1-38). nih.govnih.gov Cleavage at the Glu11 site results in a shorter C-terminal fragment (C89) and leads to the production of N-terminally truncated Aβ species. nih.gov The generation of the C99 fragment by BACE1 is therefore the essential prerequisite for the subsequent production of Aβ(1-38) by γ-secretase. researchgate.net
Gamma-Secretase Activity and Specificity in Aβ(1-38) Production
Gamma-secretase is a complex intramembrane protease composed of four essential protein subunits: Presenilin (which forms the catalytic core), Nicastrin, APH-1 (anterior pharynx-defective 1), and PEN-2 (presenilin enhancer 2). nih.govnih.gov Its activity is responsible for the final step in Aβ generation.
The cleavage of the C99 fragment by γ-secretase is a processive event that occurs in a stepwise manner. cell-stress.comelifesciences.org It begins with an initial cut at what are known as the ε-sites (typically after residue 48 or 49), which releases the AICD. cell-stress.comelifesciences.org This is followed by a series of subsequent cleavages, primarily every three amino acids, that trim the remaining transmembrane fragment. elifesciences.org This process generates the various C-terminal ends of the Aβ peptides.
Two main production lines have been proposed:
Aβ49 → Aβ46 → Aβ43 → Aβ40
Aβ48 → Aβ45 → Aβ42 → Aβ38 elifesciences.org
According to this model, Aβ(1-38) is the final product of the second pathway, resulting from the trimming of the Aβ42 precursor. elifesciences.org This highlights the intricate and specific nature of γ-secretase activity in determining the profile of Aβ isoforms produced.
Factors Influencing Aβ(1-38) Isoform Specificity and Production Ratios
The relative production of different Aβ isoforms, including Aβ(1-38), is not fixed and can be influenced by a variety of factors. The precise ratio of these peptides is critical, as alterations can have significant pathological implications.
Genetic Factors: Mutations in the genes for APP and the presenilins (PSEN1 and PSEN2) are a major cause of familial Alzheimer's disease (FAD). researchgate.netnih.gov Many of these mutations alter the activity of γ-secretase, often leading to a relative increase in the production of the more aggregation-prone Aβ42 isoform. frontiersin.orgnih.gov Some mutations specifically affect the processivity of γ-secretase, which can shift the final product ratios between Aβ42, Aβ40, and Aβ38. elifesciences.orgfrontiersin.org For example, studies on the PSEN1 E280A mutation have shown a decrease in the turnover of Aβ42 to Aβ38, leading to a relative increase in Aβ42. frontiersin.org
γ-Secretase Complex Composition: There are different variants of the γ-secretase subunits (e.g., PSEN1 vs. PSEN2, and different APH-1 isoforms). nih.gov The specific subunit composition of the γ-secretase complex can influence its cleavage preference. nih.gov Research has shown that complexes containing PSEN2 can discriminate between the production lines that generate Aβ40 and Aβ38, indicating that the generation of these isoforms can be dissociated. nih.gov
Pharmacological Modulation: Certain compounds, known as γ-secretase modulators (GSMs), can allosterically modify the enzyme's activity without completely inhibiting it. rupress.org These modulators can shift the cleavage site preference, often resulting in a decrease in the production of Aβ42 and a concurrent increase in the production of shorter, less amyloidogenic species like Aβ38. ibl-america.comresearchgate.net
Cellular Environment: Factors such as membrane lipid composition, particularly cholesterol, can influence the localization and activity of the secretase enzymes. annualreviews.org The pH of intracellular compartments like endosomes also plays a crucial role in the optimal activity of BACE1. nih.gov
Cellular and Subcellular Localization of Amyloid Beta-protein 1-38
Expression and Distribution in Brain and Peripheral Tissues
The capacity to produce Aβ peptides, including the (1-38) variant, is not confined to the central nervous system but is widespread throughout the body. This is because the necessary molecular machinery—the amyloid precursor protein (APP) and the enzymes that process it, β-secretase (BACE1) and γ-secretase—are ubiquitously expressed. pnas.org
Brain: In the brain, APP is highly expressed in neurons. nih.gov The enzymes BACE1 and the components of the γ-secretase complex, such as presenilins, are also present, enabling the production of Aβ peptides. pnas.orgnih.gov Consequently, Aβ peptides, including Aβ(1-38), are found in the brain parenchyma and cerebrospinal fluid (CSF). ibl-america.comwikipedia.org The distribution within the brain can be influenced by disease state; for instance, studies comparing sporadic Alzheimer's disease (SAD) with familial Alzheimer's disease (FAD) linked to the Presenilin-1 E280A mutation found significantly higher relative levels of Aβ(1-38) deposits in the frontal cortex of SAD cases. frontiersin.org In contrast, the FAD cases showed decreased Aβ(1-38) turnover. frontiersin.org
Peripheral Tissues: APP, BACE1, and presenilins are expressed in a variety of peripheral tissues. pnas.org Research has demonstrated that tissues such as the pancreas, adipose tissues, skeletal muscles, and the liver can produce and secrete Aβ. pnas.org While much of the research focuses on the more abundant Aβ(1-40) and the highly amyloidogenic Aβ(1-42), the machinery's presence implies the potential for Aβ(1-38) production in these locations as well. Aβ peptides circulate in the blood plasma, reflecting a dynamic exchange between the brain and the periphery. pnas.orgfrontiersin.org
Component | Tissue/Fluid | Key Findings | Citations |
---|---|---|---|
Amyloid Precursor Protein (APP) | Brain (Neurons), Peripheral Tissues | Ubiquitously expressed, serving as the substrate for Aβ production. | pnas.orgnih.gov |
β-secretase (BACE1) | Brain (high expression), Peripheral Tissues (lower levels) | Initiates the amyloidogenic pathway by cleaving APP. | pnas.orgnih.gov |
γ-secretase (e.g., Presenilins) | Brain, Various Peripheral Tissues | Performs the final cleavage of the APP fragment to release Aβ peptides of various lengths, including Aβ(1-38). | pnas.org |
Amyloid Beta-Protein (1-38) | Brain Parenchyma, Cerebrospinal Fluid (CSF), Plasma | Detected as a naturally occurring Aβ variant; its ratio to other Aβ isoforms can vary with disease state. | ibl-america.comwikipedia.orgfrontiersin.org |
Intracellular Compartmentation and Organelle Association
The generation of Aβ peptides from APP is a process deeply embedded within the cell's membrane trafficking system. APP is synthesized in the endoplasmic reticulum (ER) and matures as it passes through the Golgi complex before being transported to the plasma membrane. nih.govuniprot.org Aβ peptides can be generated in several intracellular organelles, not just at the cell surface. nih.gov
Soluble Aβ is produced through the sequential intracellular proteolytic processing of APP. frontiersin.org There is significant evidence that Aβ production and accumulation can occur within specific organelles, leading to organelle-specific dysfunction. frontiersin.org
Endoplasmic Reticulum (ER) and Golgi Apparatus: APP is synthesized and folded in the ER and further modified in the Golgi apparatus. nih.govnih.gov It has been proposed that Aβ generation can occur in the ER lumen. nih.gov The Golgi apparatus is also a site where Aβ accumulation has been observed. frontiersin.org
Endosomal-Lysosomal System: After being cleaved from APP, Aβ peptides can be internalized from the extracellular space and accumulate within the endosomal and lysosomal systems. frontiersin.org This accumulation can lead to membrane damage within these organelles. frontiersin.org
Mitochondria: Aβ peptides have been found to associate with and accumulate in mitochondria. nih.govfrontiersin.org This can occur prior to the formation of extracellular plaques and may lead to mitochondrial damage. nih.gov Aβ can be transported from the cell surface into the intracellular space, including mitochondria, through various mechanisms. frontiersin.org
Organelle | Role in Aβ(1-38) Localization/Generation | Citations |
---|---|---|
Endoplasmic Reticulum (ER) | Site of APP synthesis and initial processing. Aβ generation may occur here. | nih.govnih.gov |
Golgi Apparatus | Site of APP maturation and trafficking. Aβ accumulation has been observed. | nih.govfrontiersin.org |
Endosomes / Lysosomes | Accumulation of internalized Aβ occurs, potentially leading to membrane permeability. | frontiersin.org |
Mitochondria | Aβ peptides can accumulate within mitochondria, contributing to organelle damage. | frontiersin.orgnih.govfrontiersin.org |
Plasma Membrane | A primary site of APP cleavage and Aβ generation. | nih.gov |
Extracellular Release and Secretory Pathways
The release of Aβ(1-38) into the extracellular space is the result of specific enzymatic cleavages of the APP protein. cell-stress.com The primary amyloidogenic pathway involves two key steps:
β-Secretase Cleavage: The process begins when the enzyme β-secretase (BACE1) cleaves APP at the N-terminus of the Aβ domain. cell-stress.compnas.org This cleavage releases a soluble N-terminal fragment (sAPPβ) into the extracellular space and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane. nih.govpnas.org
γ-Secretase Cleavage: The membrane-bound C99 fragment is the direct precursor to Aβ. pnas.org It is subsequently cleaved by the γ-secretase complex, a multi-protein protease. cell-stress.com This cleavage occurs within the transmembrane domain of C99 and is imprecise, leading to the generation of Aβ peptides of varying lengths, typically from 37 to 43 amino acids. cell-stress.com Aβ(1-38) is one of these products. ibl-america.comibl-international.com
Once generated, Aβ peptides are released into the extracellular space or the lumen of secretory pathway organelles. nih.govcell-stress.com Studies have shown that the modulation of γ-secretase activity can alter the ratio of Aβ species produced. For instance, some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to decrease the secretion of the highly pathogenic Aβ(1-42) while concurrently increasing the secretion of the shorter Aβ(1-38) isoform. ibl-america.comibl-international.comwikigenes.org This suggests that Aβ(1-38) and Aβ(1-42) production can be reciprocally regulated at the level of γ-secretase cleavage. wikigenes.org
In addition to direct secretion following cleavage, another pathway for extracellular release involves exosomes. nih.gov Exosomes are small extracellular vesicles that can be secreted by cells. Research has shown that exosomes secreted from neuronal cells can contain APP fragments and Aβ, providing a mechanism for transporting these potentially toxic molecules out of the cell and into the extracellular environment. nih.gov
Pathophysiological Mechanisms and Disease Association of Amyloid Beta-protein 1-38
Role in Protein Misfolding and Aggregation Dynamics
The process of protein misfolding and aggregation is a hallmark of many neurodegenerative diseases, and for amyloid beta, it represents the initiation of a cascade of neurotoxic events. Aβ(1-38) participates in this process with unique characteristics that set it apart from other isoforms.
Monomer-Oligomer-Fibril Continuum of Aβ(1-38)
Like other Aβ peptides, Aβ(1-38) exists in a dynamic equilibrium spanning monomers, soluble oligomers, and insoluble fibrils. biorxiv.orgjst.go.jp Monomeric Aβ is largely unstructured and considered non-toxic. nih.gov However, through a process of misfolding, these monomers can self-associate into small, soluble oligomers, which are widely regarded as the most neurotoxic species. nih.gov These oligomers can further assemble into larger protofibrils and eventually mature into the characteristic amyloid fibrils that constitute plaques.
Thioflavin T (ThT) fluorescence assays, which measure the formation of β-sheet structures characteristic of amyloid fibrils, reveal that Aβ(1-38) displays a delayed onset of aggregation, or lag phase, similar to Aβ(1-40). nih.govresearchgate.netresearchgate.net This is in contrast to Aβ(1-42) and Aβ(1-43), which aggregate almost immediately. nih.gov Molecular dynamics simulations suggest that Aβ(1-38) has a high propensity to form stable hexamers, similar to the highly pathogenic Aβ(1-42), which is driven by significant hydrophobic interactions. nih.gov This suggests that while its initial aggregation may be slower, it can form stable oligomeric structures. The conformational behavior of Aβ(1-38) is notably flexible; it can rapidly alternate between an Aβ(1-42)-like extended β-sheet conformation and an Aβ(1-40)-like helical structure before stabilizing into a β-sheet-rich aggregate. nih.gov
Influence of Aβ(1-38) on Aggregation Kinetics of Other Aβ Isoforms
When co-incubated with Aβ(1-42), Aβ(1-38) has been shown to interfere with the conversion of Aβ(1-42) into β-sheet-rich aggregates. researchgate.netresearchgate.net Studies using circular dichroism spectroscopy revealed that a 20:1 mixture of Aβ(1-42) to Aβ(1-38) resulted in significantly less β-sheet formation compared to Aβ(1-42) alone. researchgate.net Furthermore, titration of Aβ(1-42) with Aβ(1-38) leads to a decreased nucleation rate. nih.gov In some experimental setups, however, the co-incubation of Aβ(1-38) with Aβ(1-42) can paradoxically increase ThT fluorescence, suggesting the formation of mixed aggregates with distinct properties. researchgate.net
Table 1: Effect of Aβ(1-38) on the Aggregation of Other Aβ Isoforms
Interacting Isoform | Observed Effect of Aβ(1-38) | Experimental Technique | Reference |
---|---|---|---|
Aβ(1-42) | Interferes with conversion to β-sheet-rich aggregates; reduces β-sheet content. | Circular Dichroism, Thioflavin T Assay | researchgate.netresearchgate.net |
Aβ(1-42) | Decreases nucleation rate. | Thioflavin T Assay | nih.gov |
Aβ(1-40) | Decreases final ThT fluorescence, suggesting reduced fibril formation. | Thioflavin T Assay | nih.gov |
Aβ(1-40) | Co-aggregates to form mixed structures with a monophasic aggregation profile. | Thioflavin T Assay | rsc.org |
Structural Characteristics of Aβ(1-38) Aggregates
The aggregates formed by Aβ(1-38), whether alone or in combination with other isoforms, possess distinct structural features. While mature Aβ fibrils typically exhibit a cross-β sheet structure, the intermediate oligomers are more heterogeneous. biorxiv.org Oligomers of Aβ(1-38) can form amorphous aggregates. nih.gov
Molecular dynamics simulations predict that the formation of stable hexamers by Aβ(1-38) is driven by hydrophobic interactions involving the interfacial β1 and β2 regions of the peptide. nih.gov Structurally, Aβ(1-38) lacks the C-terminal amino acids present in Aβ(1-40) and Aβ(1-42), which influences its aggregation propensity and the morphology of its aggregates. While Aβ(1-42) and Aβ(1-43) have a high tendency to form extended β-sheet conformations, Aβ(1-38) shows a more fluctuating tendency, alternating between different conformations. nih.gov This conformational plasticity may be key to its ability to interact with and modify the aggregation of other isoforms.
Contributions to Amyloid Plaque Formation in Neurodegenerative Processes
Amyloid plaques are a defining pathological hallmark of Alzheimer's disease. nih.govresearchgate.net These extracellular deposits are primarily composed of aggregated Aβ peptides. While Aβ(1-40) and Aβ(1-42) are the main components, mass spectrometry imaging has revealed that Aβ(1-38) is also a significant constituent of these plaques. nih.govresearchgate.netucl.ac.uk
Recent studies conducting single-plaque analysis have identified distinct plaque subpopulations with varying peptide compositions. nih.gov One type of plaque is rich in Aβx-42 species. A second, often larger, type of plaque is notably enriched in shorter Aβ peptides, including Aβ(1-38) and Aβ(1-40). nih.gov This suggests that Aβ(1-38) is not just a minor, incidental component but may play a role in the development and heterogeneity of amyloid plaques. In fact, machine learning models based on plaque composition have identified Aβ(1-38), along with certain gangliosides, as a key differentiator between the brains of individuals with AD and those who have amyloid pathology but are cognitively unimpaired. nih.govacs.org In some animal models of AD, the presence of Aβ(1-38) has been associated with larger plaques. ucl.ac.uk
Involvement in Neuroinflammation and Glial Cell Activation
Neuroinflammation is another critical component of AD pathology, characterized by the activation of glial cells, such as microglia and astrocytes, in response to neuronal injury and protein aggregates. nih.govnih.gov Aβ peptides are potent activators of these immune cells.
Activated microglia cluster around amyloid plaques and can play a dual role: they can be neuroprotective by phagocytosing and clearing Aβ, but they can also become chronically activated and release pro-inflammatory cytokines, chemokines, and reactive oxygen species that contribute to neuronal damage. nih.govnih.govnih.gov The binding of Aβ to various receptors on the microglial cell surface is a key step in initiating this inflammatory cascade. oaepublish.comfrontiersin.orgnih.gov
Microglial Response and Aβ(1-38) Interactions
Microglia express a range of pattern recognition receptors that can bind to Aβ, including scavenger receptors (e.g., CD36, SCARA-1), Toll-like receptors (TLRs), and the Receptor for Advanced Glycation Endproducts (RAGE). nih.govoaepublish.commdpi.com The interaction between Aβ and these receptors, such as CD36, can trigger intracellular signaling pathways, most notably the activation of nuclear factor-kappa B (NF-κB). frontiersin.orgjneurosci.orgnih.gov NF-κB is a key transcription factor that drives the expression of pro-inflammatory genes, leading to the production and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govjneurosci.orgijbs.com
While much of the research on microglial activation has used Aβ(1-42) or Aβ(1-40), Aβ(1-38) as part of the Aβ mixture in the brain undoubtedly contributes to this process. The chronic stimulation of microglia by various Aβ isoforms, including Aβ(1-38), can create a sustained neuroinflammatory environment that exacerbates AD pathology. nih.gov Studies have shown that Aβ fibrils can stimulate microglia to secrete TNF-α, which in turn can lead to neuronal apoptosis. jneurosci.org Furthermore, microglia are capable of internalizing and degrading Aβ peptides, a process that is crucial for clearing amyloid from the brain. researchgate.netyuntsg.com The efficiency of this uptake can be influenced by the specific Aβ isoform and its aggregation state. researchgate.net While direct comparative studies on the uptake of Aβ(1-38) versus other isoforms by microglia are limited, it is clear that microglia interact with the complex mixture of Aβ peptides present in the AD brain.
Table 2: Key Microglial Receptors and Signaling in Aβ-Induced Neuroinflammation
Receptor/Pathway | Function in Microglia | Downstream Effects | Reference |
---|---|---|---|
CD36 | Binds fibrillar Aβ; involved in microglial activation. | Triggers inflammatory signaling, often in conjunction with TLRs. | nih.govfrontiersin.org |
RAGE (Receptor for Advanced Glycation Endproducts) | Binds Aβ; mediates microglial activation and chemotaxis. | Induces expression of pro-inflammatory molecules. | nih.govpnas.org |
Toll-Like Receptors (TLRs) | Recognize Aβ aggregates; mediate inflammatory response. | Activation of NF-κB and production of pro-inflammatory cytokines. | oaepublish.comfrontiersin.org |
NF-κB (Nuclear Factor-kappa B) | Key transcription factor for inflammatory genes. | Promotes transcription of TNF-α, IL-1β, and other cytokines. | jneurosci.orgnih.govfrontiersin.org |
Astrocytic Involvement in Aβ(1-38) Pathology
Astrocytes, the most abundant glial cells in the central nervous system, play a multifaceted role in the pathology of Alzheimer's disease (AD), including the processing of various amyloid-beta (Aβ) peptides. mdpi.comnih.gov While much of the focus has been on Aβ(1-40) and Aβ(1-42), emerging evidence highlights the distinct interactions between astrocytes and Aβ(1-38).
Astrocytes are actively involved in the uptake and clearance of Aβ from the brain parenchyma. mdpi.com They can internalize different forms of Aβ, including monomers, oligomers, and fibrils. mdpi.com However, studies suggest that astrocytes are inefficient at degrading aggregated Aβ. nih.govdiva-portal.org Instead of complete degradation, astrocytes can accumulate this ingested material, leading to intracellular stress and lysosomal dysfunction. nih.govdiva-portal.org This accumulation can include N-terminally truncated Aβ species, which are particularly toxic. nih.gov
The interaction between Aβ and astrocytes can induce a reactive state in these cells, a condition known as astrogliosis, characterized by an increased expression of glial fibrillary acidic protein (GFAP). mdpi.commdpi.com This reactive state can have both beneficial and detrimental consequences. While it may initially be a protective response to clear Aβ deposits, chronic activation can lead to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which can contribute to neuroinflammation and neuronal damage. mdpi.comnih.gov
Finding | Implication for Aβ(1-38) Pathology | References |
Astrocytes engulf and accumulate Aβ aggregates. | Aβ(1-38), as part of the total Aβ pool, is likely taken up by astrocytes, contributing to their intracellular burden. | nih.govdiva-portal.org |
Incomplete degradation of Aβ leads to lysosomal dysfunction. | The accumulation of Aβ(1-38) and its truncated forms within astrocytes can impair their normal homeostatic functions. | nih.gov |
Aβ induces reactive astrogliosis and pro-inflammatory cytokine release. | Aβ(1-38) can contribute to the neuroinflammatory environment by activating astrocytes. | mdpi.comnih.gov |
Activated astrocytes can increase their own production of Aβ. | Inflammatory stimuli can potentially increase astrocytic production of Aβ(1-38), creating a detrimental feedback loop. | nih.gov |
Modulation of Oxidative Stress and Reactive Oxygen Species Generation
Amyloid-beta peptides are closely linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them. mdpi.comjuniperpublishers.com This is a key pathological feature in Alzheimer's disease. mdpi.comuky.edu The interaction of Aβ peptides with metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the generation of ROS, including hydrogen peroxide (H₂O₂). mdpi.comacs.org
While Aβ(1-42) is often highlighted for its potent role in inducing oxidative stress, Aβ(1-38) also participates in these processes. nih.gov The generation of ROS by different Aβ species can occur through various intracellular and extracellular pathways. nih.gov For instance, Aβ oligomers and fibrils have been shown to generate ROS with different kinetics and at different cellular locations. nih.gov
Aβ-induced oxidative stress can lead to widespread damage to cellular components, including lipids, proteins, and DNA. yuntsg.com This can result in lipid peroxidation, protein carbonylation, and ultimately, neuronal cell death. yuntsg.com Furthermore, oxidative stress can create a vicious cycle by promoting the amyloidogenic processing of APP, leading to increased Aβ production. nih.gov Stress-activated protein kinases, stimulated by ROS, can increase the expression and activity of BACE1, the enzyme that initiates Aβ generation. nih.gov
Interestingly, some research suggests that Aβ(1-38) may have a modulatory, and potentially protective, role in the context of oxidative stress induced by more toxic Aβ species. Studies have shown that Aβ(1-38) can reverse the loss of MTT conversion, an indicator of cell viability and metabolic activity, induced by Aβ(1-40) and Aβ(1-42) in certain cell types. nih.gov This suggests a complex interplay between different Aβ isoforms in modulating cellular redox status.
Mechanism | Description | Relevance of Aβ(1-38) | References |
Metal Ion Reduction | Aβ peptides can reduce metal ions like Cu²⁺ and Fe³⁺, which then catalyze the formation of ROS. | Aβ(1-38) is part of the Aβ pool that can engage in this process. | mdpi.comacs.org |
ROS Generation | Aβ oligomers and fibrils generate ROS through distinct intra- and extracellular pathways. | Aβ(1-38) contributes to the overall ROS burden. | nih.gov |
Cellular Damage | ROS produced by Aβ can damage lipids, proteins, and DNA, leading to cell death. | The presence of Aβ(1-38) is associated with these damaging events. | yuntsg.com |
Protective Modulation | Aβ(1-38) has been shown to counteract the cytotoxic effects of Aβ(1-42) in some experimental models, potentially by mitigating oxidative stress. | Aβ(1-38) may have a complex, and in some cases, beneficial role in modulating oxidative balance. | nih.gov |
Impact on Synaptic Dysfunction and Neuronal Health
Synaptic dysfunction is recognized as an early and critical event in the pathogenesis of Alzheimer's disease, correlating strongly with cognitive decline. nih.govfrontiersin.org Amyloid-beta peptides, particularly in their soluble oligomeric forms, are potent inhibitors of synaptic plasticity, most notably long-term potentiation (LTP), a cellular model for learning and memory. physiology.orgnih.gov
Research indicates that Aβ(1-38) has a complex and sometimes contradictory role in synaptic function. On its own, high concentrations of Aβ(1-38) have been observed to reduce the magnitude of LTP. researchgate.net However, a significant body of evidence suggests that Aβ(1-38) can act as a negative regulator of the more toxic Aβ(1-42). nih.gov Studies have demonstrated that Aβ(1-38) can reverse the inhibitory effects of Aβ(1-42) on LTP in hippocampal slices. nih.govresearchgate.net This protective effect extends to neuronal membrane conductance, where Aβ(1-38) was found to rescue the deficits induced by Aβ(1-42). nih.govresearchgate.net
The mechanisms underlying Aβ-induced synaptic dysfunction are multifaceted. Abnormally high levels of Aβ are thought to depress excitatory transmission by reducing the number of essential receptors at the synapse and causing the loss of dendritic spines. nih.gov Aβ can also trigger the release of excessive glutamate from astrocytes, leading to the activation of extrasynaptic NMDA receptors, which is linked to synaptic damage. pnas.org The ability of Aβ(1-38) to interfere with the aggregation of Aβ(1-42) into neurotoxic oligomers is a potential explanation for its protective effects on synaptic health. dntb.gov.ua
Experimental Model | Effect of Aβ(1-38) | Key Finding | References |
Rat Hippocampal Slices (LTP) | Co-application with Aβ(1-42) | Aβ(1-38) reverses the Aβ(1-42)-induced inhibition of long-term potentiation. | nih.govresearchgate.net |
Primary Hippocampal Neurons | Co-treatment with Aβ(1-42) | Aβ(1-38) rescues the decrease in membrane current density caused by Aβ(1-42). | nih.govresearchgate.net |
HT-22 Hippocampal Neurons | Treatment in the presence of Aβ(1-40) or Aβ(1-42) | Aβ(1-38) reverses the loss of cell viability (MTT conversion) induced by Aβ(1-40) and Aβ(1-42). | nih.gov |
Caenorhabditis elegans | Mitigation of Aβ(1-42) phenotype | Aβ(1-38) alleviates the pathological phenotype induced by Aβ(1-42) in this in vivo model. | nih.govresearchgate.net |
Association with Cerebrovascular Amyloid Deposition
Cerebral amyloid angiopathy (CAA) is a common comorbidity in Alzheimer's disease, characterized by the deposition of Aβ peptides in the walls of cerebral arteries, arterioles, and capillaries. nih.govwikipedia.org This vascular amyloid deposition can lead to a range of cerebrovascular pathologies, including microbleeds, hemorrhages, and impaired blood-brain barrier function.
Different Aβ isoforms exhibit distinct deposition patterns. While Aβ(1-42) is the primary component of parenchymal plaques, Aβ(1-40) is the predominant species found in vascular deposits in CAA. en-journal.orgnih.gov Aβ(1-38) is also found in vascular amyloid deposits, although generally to a lesser extent than Aβ(1-40). nih.govresearchgate.net Studies analyzing brain tissue from individuals with familial forms of AD and Down syndrome, which often feature severe CAA, have identified a specific increase in Aβx-38 in vascular deposits. nih.gov
The analysis of cerebrospinal fluid (CSF) provides further insight into the role of Aβ(1-38) in CAA. Multiple studies have reported that patients with both sporadic and hereditary forms of CAA have significantly lower levels of CSF Aβ(1-38), along with Aβ(1-40) and Aβ(1-42), compared to healthy controls. ru.nlnih.gov This decrease is thought to reflect the sequestration of these peptides in the cerebral vasculature. Furthermore, CSF Aβ(1-38) levels, in combination with other Aβ peptides, show potential as a biomarker to differentiate CAA from AD. ru.nlnih.gov Specifically, the levels of CSF Aβ(1-38) and Aβ(1-40) are typically lower in CAA patients compared to AD patients. nih.govresearchgate.net This suggests that while both diseases involve altered Aβ metabolism, the preferential deposition of shorter Aβ peptides in the vasculature in CAA leads to a distinct CSF signature.
Aspect | Association with Aβ(1-38) | Significance | References |
Vascular Deposition | Aβ(1-38) is a component of vascular amyloid deposits, particularly in certain genetic forms of AD and CAA. | Contributes to the overall vascular Aβ burden and associated pathology. | nih.govresearchgate.net |
CSF Levels in CAA | CSF concentrations of Aβ(1-38) are significantly decreased in patients with sporadic and hereditary CAA. | Reflects the sequestration of the peptide in the cerebral vasculature. | ru.nlnih.gov |
Biomarker Potential | Lower CSF Aβ(1-38) levels help differentiate CAA from AD. | May aid in the differential diagnosis of dementia and cerebrovascular disease. | ru.nlnih.gov |
Interplay with Tau Protein Pathology
The two defining neuropathological hallmarks of Alzheimer's disease are the extracellular plaques of amyloid-beta and the intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govfrontiersin.org A substantial body of evidence supports the "amyloid cascade hypothesis," which posits that the accumulation of Aβ initiates a cascade of events that leads to the hyperphosphorylation and aggregation of tau, ultimately causing neuronal dysfunction and death. nih.govmdpi.com
The interaction between Aβ and tau is complex and synergistic, with each pathology appearing to potentiate the other. nih.govucl.ac.uk Aβ can promote tau pathology by inducing its hyperphosphorylation and facilitating its aggregation and spread between neurons. mdpi.comfrontiersin.org In turn, the presence of tau pathology can exacerbate Aβ-induced neurotoxicity. frontiersin.org
Some studies suggest that the ratio of different Aβ peptides might be critical. For example, a decreased Aβ(1-38)/Aβ(1-42) ratio has been observed in certain familial AD mutations, which is associated with increased Aβ(1-42) levels and subsequent tau pathology. frontiersin.org Conversely, preclinical studies have shown that Aβ(1-38) can interfere with Aβ(1-42) aggregation, which might indirectly mitigate the downstream effects on tau. nih.gov This highlights the intricate balance between different Aβ species in influencing the progression of tau pathology.
Interaction | Mechanism | Role of Aβ(1-38) | References |
Induction of Tau Hyperphosphorylation | Aβ aggregates can activate kinases (e.g., GSK3β, p38 MAPK) that phosphorylate tau. | As a component of the total Aβ pool, Aβ(1-38) contributes to the overall environment that promotes tau phosphorylation. | juniperpublishers.commdpi.com |
Synergistic Toxicity | The combined presence of Aβ and tau pathology leads to more severe neuronal circuit impairment and cognitive decline than either pathology alone. | Aβ(1-38) is part of the Aβ pathology that synergizes with tau. | nih.govucl.ac.uk |
Modulation of Aβ(1-42) Aggregation | Aβ(1-38) can interfere with the aggregation of the more toxic Aβ(1-42). | May indirectly lessen the downstream induction of tau pathology by Aβ(1-42). | nih.gov |
Biomarker Correlations | CSF levels of Aβ(1-38) correlate with levels of other Aβ species and phosphorylated tau. | The ratio of Aβ(1-38) to other peptides can be an indicator of pathological processes involving both Aβ and tau. | researchgate.netnih.gov |
Research Methodologies and Experimental Models for Studying Amyloid Beta-protein 1-38
In Vitro Experimental Systems
Recombinant Aβ(1-38) Expression and Purification
The production of pure Aβ(1-38) is fundamental for detailed biophysical and toxicity studies. Recombinant expression in bacterial systems, most commonly Escherichia coli, is a widely used and cost-effective method. nih.gov
Expression Strategy: A common strategy involves cloning the gene for Aβ(1-38), sometimes with an initial methionine codon (Met-Aβ(1-38)), into an expression vector like a pET vector. nih.gov To enhance expression levels, the DNA sequence is often optimized with codons preferred by E. coli. nih.gov The expression is typically induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG). protocols.io
Purification Process: Recombinantly expressed Aβ peptides often accumulate within the bacteria in insoluble aggregates known as inclusion bodies. nih.govresearchgate.net This necessitates a multi-step purification process:
Cell Lysis and Inclusion Body Isolation: Bacterial cells are harvested and lysed, often using sonication. protocols.io The insoluble inclusion bodies are then separated from soluble bacterial proteins by centrifugation. researchgate.net
Denaturation and Solubilization: The inclusion bodies are denatured and solubilized, a step that can be achieved by incubation in a high pH solution (e.g., 50 mM NaOH). researchgate.net
Purification Techniques:
Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. It has been used for Aβ peptide purification. nih.gov
Size-Exclusion Chromatography (SEC): This method separates proteins based on their size. It is effective for removing aggregates and isolating monomeric Aβ. usm.edu
Centrifugal Filtration: Using filters with a specific molecular weight cutoff (e.g., 30 kDa) allows for the separation of the smaller Aβ peptide from larger contaminating proteins. researchgate.netusm.edu
Purity and Yield: This combination of methods can yield highly pure Aβ(1-38), often exceeding 97% purity. nih.gov Yields can range from 10-20 mg of purified peptide per liter of bacterial culture. nih.gov The identity and purity of the final product are typically confirmed by techniques such as SDS-PAGE and mass spectrometry. nih.govusm.edu
Table 1: Summary of a Recombinant Aβ(1-38) Purification Protocol
Step | Description | Purpose |
Expression | Aβ(1-38) gene cloned into a pET vector and expressed in E. coli BL21 cells. | High-level production of the peptide. |
Cell Lysis | Cells are broken open using sonication. | Release of cellular contents, including inclusion bodies. |
Inclusion Body Isolation | Centrifugation to pellet the insoluble inclusion bodies. | Separation from soluble bacterial proteins. |
Denaturation | Inclusion bodies are solubilized in a high pH buffer. | To unfold the aggregated Aβ peptide. |
Filtration | The solubilized protein is passed through a molecular weight cutoff filter. | To remove larger proteins. usm.edu |
Chromatography | Size-exclusion chromatography is used. | To isolate monomeric Aβ and remove aggregates. usm.edu |
Lyophilization | The purified peptide solution is freeze-dried. | To obtain a stable, powdered form of Aβ(1-38). usm.edu |
Cell Culture Models for Aβ(1-38) Production and Toxicity Studies
Cell culture models are indispensable for studying the production of Aβ(1-38) in a biological context and for assessing its potential toxicity.
Production Models:
Primary Cell Cultures: Primary cultures of neurons, astrocytes, and microglia from sources like chick embryos have been used to study the differential production of Aβ variants. goettingen-research-online.de Studies have shown that astrocytes and microglia can produce Aβ peptides. goettingen-research-online.de For instance, in primary chicken astrocyte cultures, the amount of secreted Aβ(1-40) was found to be approximately 1.5 ng per mg of total cellular protein after 24 hours. goettingen-research-online.de
Engineered Cell Lines: Cell lines such as Chinese hamster ovary (CHO) cells and human neuroglioma (H4) cells are often genetically engineered to overexpress the amyloid precursor protein (APP), sometimes with mutations linked to familial Alzheimer's disease (e.g., V717F). mdpi.comfrontiersin.org These models, like the 7PA2 cell line, are used to generate and secrete various Aβ peptides, including Aβ(1-38). mdpi.comacs.org
Toxicity Studies: Various cell lines are used to investigate the cytotoxic effects of exogenously applied Aβ(1-38).
Neuronal-like Cells: The rat pheochromocytoma (PC12) cell line and the human neuroblastoma SH-SY5Y cell line are frequently used to model neuronal toxicity. nih.govpnas.org
Hippocampal Cell Lines: Murine hippocampal cell lines, such as HT-22, are employed to study the effects of Aβ peptides on cell health, often measured by mitochondrial metabolism assays (e.g., MTT assay). nih.gov
Human Fibroblasts: Fibroblast cell lines derived from human donors can be used to investigate the influence of genetic factors, such as APOE status, on Aβ toxicity. nih.gov
Research has shown that Aβ(1-38) can have complex interactions with other Aβ variants. For example, in HT-22 murine hippocampal cultures, Aβ(1-38) was found to rescue mitochondrial dysfunction caused by Aβ(1-40) but did not affect Aβ(1-42)-induced toxicity. nih.gov Conversely, another study using the SH-SY5Y cell line reported that Aβ(1-38) could protect against Aβ(1-42)-mediated toxicity. nih.gov
Table 2: Cell Models Used in Aβ(1-38) Research
Cell Model | Application | Key Findings/Observations | Citation |
Primary Chicken Astrocytes | Aβ Production | Secreted various Aβ peptides, including Aβ(1-38). | goettingen-research-online.de |
7PA2 (CHO cells) | Aβ Production | Secretes soluble Aβ oligomers and various Aβ monomers. | mdpi.comacs.org |
H4 Neuroglioma Cells | Aβ Production/Degradation | Used to study the role of enzymes like cathepsin B in Aβ processing. | frontiersin.org |
HT-22 (Murine Hippocampal) | Toxicity Studies | Aβ(1-38) rescued Aβ(1-40)-mediated mitochondrial dysfunction. | nih.gov |
SH-SY5Y (Human Neuroblastoma) | Toxicity Studies | Aβ(1-38) showed protective effects against Aβ(1-42) toxicity. | nih.gov |
PC12 (Rat Pheochromocytoma) | Toxicity Studies | Used to assess the ability of compounds to reduce Aβ-induced toxicity. | pnas.org |
Biophysical Techniques for Aggregation and Conformation Analysis
Understanding the aggregation process and the conformational states of Aβ(1-38) is key to deciphering its biological activity. Several biophysical techniques are employed for this purpose. researchgate.net
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. nih.govresearchgate.net This property makes the ThT fluorescence assay a standard method for monitoring the kinetics of amyloid aggregation in real-time. nih.govscispace.com
The assay involves incubating the Aβ peptide, and at various time points, a sample is mixed with a ThT solution. nih.gov The fluorescence intensity, typically measured with excitation around 440-450 nm and emission around 482-490 nm, correlates with the amount of fibrillar aggregates formed. nih.govroyalsocietypublishing.org Studies have shown that while Aβ(1-42) and Aβ(1-43) aggregate rapidly, Aβ(1-38) and Aβ(1-40) show a significant lag phase before fibril formation is detected by ThT fluorescence. nih.gov It has also been demonstrated that Aβ(1-38) can interfere with the aggregation of Aβ(1-42), reducing its ThT fluorescence signal. researchgate.net
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins in solution. jasco-global.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, and random coil structures. jasco-global.comresearchgate.net
For Aβ peptides, CD spectroscopy can track the conformational transition from a largely unstructured or random coil state to a β-sheet-rich structure during aggregation. nih.govresearchgate.net CD spectra of freshly prepared Aβ(1-38) are characteristic of a peptide with a large degree of disorder. nih.gov Over time, and as aggregation proceeds, the spectrum shifts to one with a minimum around 218 nm, which is indicative of β-sheet formation. nih.gov This technique has been used to show that Aβ(1-38) interferes with the conversion of Aβ(1-42) to a β-sheet-rich conformation. researchgate.net
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the morphology of Aβ aggregates at the nanoscale. diva-portal.orgresearchgate.net It operates by scanning a sharp probe over a surface, providing three-dimensional topographical images. nih.govplos.org
AFM can be used to directly observe the different species formed during the aggregation process, from small oligomers and protofibrils to mature fibrils. diva-portal.orgnih.gov Studies using AFM have revealed that after several hours of incubation, Aβ(1-38) forms extended fibrils that are typically 8-12 nm in width. nih.gov This technique provides crucial visual confirmation of the structures whose formation is monitored by spectroscopic methods like ThT fluorescence and CD spectroscopy. researchgate.net AFM has been instrumental in showing that Aβ(1-38) can alter the aggregation pathway of Aβ(1-42), as observed in co-incubation experiments. researchgate.net
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of particles in a solution. In the context of Aβ(1-38) research, DLS is instrumental in monitoring the peptide's aggregation dynamics. kuleuven.beacs.org The technique works by illuminating a sample with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. kuleuven.be Larger particles move more slowly, resulting in slower fluctuations, which can be mathematically related to the particle's hydrodynamic radius. acs.org
Table 1: Application of DLS in Aβ(1-38) Aggregation Studies
Parameter Measured | Observation | Implication |
---|---|---|
Particle Size (Hydrodynamic Radius) | Increase in particle size over time when Aβ(1-38) is incubated. | Indicates self-aggregation and formation of oligomeric species. |
Size Distribution | Can reveal a heterogeneous population of monomers, oligomers, and larger aggregates. | Allows for characterization of the different species present during aggregation. |
Effect of Co-incubation | Aβ(1-38) can alter the size distribution of Aβ(1-42) aggregates. nih.gov | Suggests Aβ(1-38) can modulate the aggregation of more amyloidogenic peptides. |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, real-time, label-free optical technique for studying molecular interactions. nih.govnih.gov It has been extensively applied in Aβ research to characterize the binding kinetics and affinity of Aβ peptides with various molecules, including other Aβ isoforms, inhibitors, and antibodies. nih.govmdpi.com The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the surface plasmons. mdpi.com
In studies involving Aβ(1-38), SPR has been used to investigate its interactions with the more aggregation-prone variants, Aβ(1-40) and Aβ(1-42). researchgate.net By immobilizing one Aβ variant and introducing another as the analyte, researchers can quantify the binding affinity and kinetics. researchgate.net These studies have provided evidence that Aβ(1-38) can interact with both Aβ(1-40) and Aβ(1-42), and that these interactions can be complex. researchgate.net For example, the presence of Aβ(1-38) can modulate the binding of Aβ(1-42) to an immobilized surface, indicating a potential role in altering the aggregation pathway of Aβ(1-42). researchgate.net
In Vivo Animal Models
To understand the physiological and pathological roles of Aβ(1-38) in a living system, researchers rely on various animal models. These models are essential for studying the complex cellular and systemic responses to the presence of this peptide.
Genetically Modified Organisms for Aβ(1-38) Research
Genetic modification allows for the creation of animal models that express human Aβ peptides, providing a platform to study amyloid pathology in a context that more closely mimics the human condition.
Transgenic Mouse Models
Transgenic mouse models have been instrumental in Alzheimer's disease research. nih.gov These models are typically generated by introducing human genes associated with familial Alzheimer's disease, such as the amyloid precursor protein (APP) and presenilin (PSEN) genes, into the mouse genome. aginganddisease.orgmdpi.com While many models focus on the overproduction of Aβ(1-40) and Aβ(1-42), some also produce Aβ(1-38). nih.gov
Studies using these models have shown that Aβ(1-38) is present in the brains of several transgenic mouse lines, often in the form of extracellular plaques and vascular deposits. nih.gov The distribution and abundance of Aβ(1-38) can vary depending on the specific transgenes expressed. nih.gov For instance, some models carrying mutations in both APP and PSEN1 genes show Aβ(1-38) deposits. nih.gov The presence of Aβ(1-38) in these models allows for the investigation of its contribution to plaque formation, neuroinflammation, and cognitive deficits.
Table 2: Examples of Transgenic Mouse Models in Aβ(1-38) Research
Mouse Model | Key Genetic Features | Observed Aβ(1-38) Pathology |
---|---|---|
APP/PS1 Models | Co-express mutant human APP and PS1. mdpi.com | Aβ(1-38) deposits in extracellular plaques are common. nih.gov |
5XFAD | Expresses five familial AD mutations in APP and PS1. aginganddisease.org | Primarily produces Aβ42, but Aβ(1-38) can also be detected. nih.gov |
APP23 x PS1-R278I | Cross of APP transgenic mouse with a PSEN1 knock-in mouse. | Shows progressive plaque deposition starting at 6 months. aginganddisease.org |
Invertebrate Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans has emerged as a powerful and simple model organism for studying the fundamental aspects of Aβ toxicity. frontiersin.orgmdpi.com While C. elegans has a homolog of the APP gene, called apl-1, it does not naturally produce the human Aβ sequence. mdpi.com Therefore, researchers have generated transgenic worm strains that express human Aβ peptides, including Aβ(1-42), in various tissues, most commonly in muscle cells or neurons. nih.govnih.gov
These models exhibit distinct phenotypes, such as age-dependent progressive paralysis when Aβ is expressed in muscle cells, which provides a straightforward readout for Aβ toxicity. nih.gov Although most research has focused on Aβ(1-42), studies have shown that co-expression of Aβ(1-38) can mitigate the toxic phenotypes induced by Aβ(1-42), suggesting a protective or modulatory role for Aβ(1-38). nih.gov The genetic tractability and short lifespan of C. elegans make it an excellent tool for high-throughput screening of genetic and pharmacological modifiers of Aβ(1-38) function and toxicity. nih.gov
Stereotactic Injection Models for Aβ(1-38) Administration
Stereotactic injection is a neurosurgical technique that allows for the precise delivery of substances to specific brain regions. jsurgmed.com In the context of Aβ research, this method is used to introduce synthetic or purified Aβ peptides, including Aβ(1-38), directly into the brains of rodents. jsurgmed.commdpi.com This approach offers a high degree of control over the amount and location of the administered peptide, allowing researchers to study the acute and localized effects of Aβ(1-38) on brain tissue. researchgate.net
By injecting Aβ(1-38) into brain regions such as the hippocampus or cortex, scientists can investigate its direct impact on neuronal function, synaptic plasticity, and the inflammatory response. nih.gov This model is particularly useful for dissecting the immediate pathological consequences of Aβ(1-38) exposure, independent of the long-term and systemic effects seen in transgenic models. researchgate.net For example, studies have used this model to explore how Aβ oligomers contribute to cerebrovascular dysfunction. nih.gov The ability to bypass the lengthy process of plaque development makes stereotactic injection a valuable tool for focusing on the early events in Aβ-mediated pathology. researchgate.net
Advanced Analytical and Imaging Techniques in Aβ(1-38) Research
The investigation of Amyloid beta-protein (1-38) (Aβ(1-38)) is crucial for understanding its role in Alzheimer's disease and other neurodegenerative conditions. Researchers employ a variety of sophisticated techniques to detect, quantify, and characterize this specific peptide, providing insights into its structure, interactions, and accumulation in biological systems.
Mass Spectrometry (MS) for Aβ(1-38) Quantification and Interaction Studies
Mass spectrometry (MS) has emerged as a powerful tool for both the qualitative and quantitative analysis of Aβ peptides, including Aβ(1-38). researchgate.net It offers a highly specific and reproducible alternative to traditional antibody-based methods, which can be prone to cross-reactivity and variability. nih.govgu.se MS-based approaches are instrumental in studying the complex mixture of Aβ peptides found in biological fluids and tissues.
One of the key advantages of MS is its ability to simultaneously measure multiple Aβ species in a single analysis. e-b-f.eu This is particularly important as the relative ratios of different Aβ peptides, such as Aβ(1-42)/Aβ(1-40) and others involving Aβ(1-38), are considered significant biomarkers. gu.se For absolute quantification, stable isotope-labeled Aβ peptides are often used as internal standards, though this can be a time-consuming and expensive process. researchgate.netgu.se
MS can also be utilized to study the interactions of Aβ(1-38) with other molecules. For instance, immunoprecipitation coupled with mass spectrometry (IP-MS) can identify binding partners and characterize the specific Aβ variants involved in these interactions. elifesciences.org This technique has been used to analyze the binding of therapeutic antibodies to a mixture of Aβ peptides, including Aβ(1-38). elifesciences.org
To overcome the challenges of analyzing low-abundance peptides like Aβ(1-38) in complex biological matrices such as cerebrospinal fluid (CSF), a combination of solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed. waters.comlcms.cz SPE serves as a crucial sample preparation step to enrich Aβ peptides and remove interfering substances. researchgate.netlcms.cz
Researchers have developed optimized SPE-LC-MS/MS methods for the simultaneous quantification of Aβ(1-38), Aβ(1-40), and Aβ(1-42) in human CSF. nih.govwaters.com These methods often utilize mixed-mode SPE for efficient extraction and UPLC (Ultra-Performance Liquid Chromatography) for high-resolution separation before detection by tandem mass spectrometry. researchgate.net The use of automated liquid handlers for sample preparation can further enhance throughput and reproducibility. waters.com
Studies have demonstrated the robustness and accuracy of SPE-LC-MS/MS for quantifying endogenous levels of Aβ peptides. For example, one study reported mean basal levels of Aβ(1-38) in pooled CSF to be in the range of 1.26 to 2.17 ng/mL. researchgate.netnih.gov The analytical performance of these methods meets the rigorous guidelines for bioanalytical method validation, making them suitable for preclinical research and biomarker discovery. waters.comlcms.cz
Table 1: Performance Characteristics of an SPE-UPLC-MS/MS Method for Aβ Peptide Quantification
Parameter | Aβ(1-38) | Aβ(1-40) | Aβ(1-42) |
Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
Extraction Efficiency | >80% | >80% | >80% |
Coefficient of Variation (CV) | <15% | <15% | <15% |
Mean Recovery | 86.3–100.6% | 86.3–100.6% | 86.3–100.6% |
Mean Accuracy | 95.5–100.5% | 95.5–100.5% | 95.5–100.5% |
Data compiled from multiple sources. researchgate.netnih.gov |
Immunological Assays (ELISA) for Aβ(1-38) Detection
Enzyme-linked immunosorbent assays (ELISAs) are a widely used immunological method for the quantitative determination of Aβ(1-38) in biological samples like CSF and cell culture supernatants. creative-diagnostics.comcreative-diagnostics.comibl-america.com These assays are typically designed as sandwich ELISAs, utilizing two specific antibodies that bind to different epitopes on the Aβ(1-38) peptide. ibl-america.comnovamedline.com
High-sensitivity ELISA kits are commercially available for the specific measurement of human Aβ(1-38), often targeting the complete N-terminus of the peptide. creative-diagnostics.comibl-international.com These kits have been developed to have a broad detection range and high sensitivity, capable of measuring picogram per milliliter (pg/mL) concentrations of the peptide. creative-diagnostics.comcreative-diagnostics.com
While ELISAs are a valuable tool, they can be subject to certain limitations, including being time-consuming, having potential for cross-reactivity, and exhibiting batch-to-batch variation. waters.comlcms.cz Despite these challenges, ELISA remains a cornerstone technique in many research settings for the routine analysis of Aβ(1-38) levels. The data generated from ELISAs can be correlated with findings from other techniques, such as mass spectrometry, to provide a more comprehensive understanding of Aβ peptide profiles in disease. researchgate.net
Table 2: Characteristics of a High-Sensitivity ELISA Kit for Human Aβ(1-38)
Parameter | Value |
Sample Type | Cerebrospinal fluid, cell culture supernatant |
Detection Range | 9.38 - 600 pg/mL |
Sensitivity | 1.28 pg/mL |
Assay Type | Sandwich ELISA |
Data compiled from commercial kit information. creative-diagnostics.comcreative-diagnostics.com |
Positron Emission Tomography (PET) Imaging for Aβ Accumulation Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of amyloid plaque deposition in the brain. cms.gov While PET imaging for amyloid primarily focuses on the total fibrillar Aβ burden and does not distinguish between the different Aβ isoforms like Aβ(1-38), it provides invaluable information about the spatial distribution and temporal progression of amyloid pathology. snmjournals.org
PET imaging utilizes radiotracers that bind with high affinity to fibrillar Aβ aggregates. snmjournals.org Several PET tracers have been developed and are used in research and clinical settings, including Carbon-11 labeled Pittsburgh compound B ([11C]PiB) and various Fluorine-18 labeled agents such as florbetapir, florbetaben, and flutemetamol. cms.govfrontiersin.org The longer half-life of 18F-labeled tracers makes them more practical for widespread clinical use. cms.gov
The typical pattern of Aβ accumulation observed with PET shows early and significant uptake in regions like the posterior cingulate/precuneus and medial prefrontal cortex. snmjournals.org PET studies have been crucial in establishing that cerebral amyloid deposition is an early event in the Alzheimer's disease continuum, often preceding the onset of clinical symptoms by many years. frontiersin.org The data from amyloid PET scans are often correlated with CSF Aβ levels, with lower CSF Aβ(1-42) concentrations generally corresponding to higher amyloid plaque burden as seen on PET. gu.se Animal models of amyloidosis are also extensively studied using PET to understand disease mechanisms and evaluate potential therapies. mdpi.com
Molecular Dynamics (MD) Simulations for Structural Insights
Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics and aggregation pathways of Aβ peptides, including Aβ(1-38), at an atomic level. tandfonline.com These simulations can provide insights into the structural stability of different Aβ assemblies and the molecular forces that drive their formation. uq.edu.au
MD simulations have been employed to investigate the structure of Aβ protofilaments, suggesting that peptides form in-register parallel β-sheets. uq.edu.au These studies also highlight the importance of specific amino acid residues in stabilizing the fibril structure, such as the formation of salt bridges. uq.edu.au The simulations can also explore the influence of the environment, such as the presence of a hydrophilic/hydrophobic interface, on Aβ aggregation. jst.go.jp It has been shown that such interfaces can accelerate aggregation not only by increasing the local peptide concentration but also by promoting conformational changes, like the formation of β-hairpin structures, which are precursors to intermolecular β-sheet formation. jst.go.jp
Furthermore, MD simulations are used to study the interaction of Aβ oligomers with cell membranes, a process believed to be central to Aβ-induced cytotoxicity. nih.gov These computational models can help elucidate how Aβ oligomers insert into and disrupt the lipid bilayer. nih.gov By providing a detailed, dynamic view of Aβ(1-38) and its aggregates, MD simulations complement experimental data and contribute to a deeper understanding of the molecular mechanisms underlying Alzheimer's disease.
Immunohistochemistry for Tissue-Based Aβ(1-38) Analysis
Immunohistochemistry (IHC) is a fundamental technique for visualizing the distribution and morphology of Aβ deposits, including those containing Aβ(1-38), within brain tissue sections. nih.gov This method uses antibodies that specifically recognize different Aβ species to stain plaques and vascular deposits in postmortem brain samples. nih.gov
IHC studies have been instrumental in comparing the Aβ deposition patterns between different forms of Alzheimer's disease, such as sporadic and familial cases. For instance, research has shown a specific Aβ(1-38)/Aβ(1-42) immunohistochemical profile that can differentiate between sporadic and Presenilin-1 (PS1) familial Alzheimer's disease. nih.gov These studies have revealed differences in the relative abundance of Aβ(1-38) and other Aβ species in the plaques and blood vessels of the brain. nih.gov
To enhance the detection of Aβ by IHC, various antigen retrieval techniques are employed. nih.gov Formic acid treatment is a standard method to unmask the epitopes of Aβ peptides in formalin-fixed, paraffin-embedded tissues. nih.gov Advanced digital pathology and machine learning-based image analysis are now being used to quantify Aβ load from IHC-stained sections, providing a more objective and high-throughput assessment of amyloid pathology. researchgate.netmdpi.com
Molecular Interactions and Modulators of Amyloid Beta-protein 1-38
Protein-Protein Interactions
Amyloid Beta-Protein (1-38) (Aβ(1-38)) engages in a wide array of interactions with other proteins, which can significantly influence its behavior. These interactions range from its precursor protein and its fragments to molecular chaperones and cell surface receptors.
Interaction with APP and its Fragments
Amyloid Beta-Protein (1-38) is a peptide fragment derived from the sequential cleavage of the amyloid precursor protein (APP), a type I transmembrane glycoprotein. frontiersin.orgbiolegend.com The generation of Aβ peptides, including the 1-38 isoform, occurs through the proteolytic action of β-secretase and γ-secretase enzymes. abcam.comwikipedia.org The final cleavage by the γ-secretase complex, which produces the C-terminus of the Aβ peptide, happens within the transmembrane domain of APP. nih.govnih.gov
Research indicates that a reciprocal interaction exists where soluble Aβ peptides can bind back to APP. Specifically, soluble Aβ has been found to bind to the Aβ region of APP on the cell surface. frontiersin.org This interaction can trigger intracellular signaling pathways and, in some cellular models, induce cell death. frontiersin.org Furthermore, studies have shown that Aβ monomers and dimers can promote the homodimerization of APP molecules, which in turn can influence APP processing and the generation of Aβ peptides. frontiersin.org This suggests a feedback loop where Aβ can modulate its own production by interacting with its precursor protein.
Interacting Protein | Interaction Detail | Consequence |
Amyloid Precursor Protein (APP) | Soluble Aβ binds to the Aβ region of APP. | Induces APP homodimerization, potentially influences Aβ production, and can mediate Aβ-induced toxicity. frontiersin.org |
Binding to Chaperones (e.g., Transthyretin, Clusterin, Albumin)
Molecular chaperones play a crucial role in protein folding and quality control, and several have been identified to interact with Aβ peptides, thereby modulating their aggregation and potential toxicity.
Transthyretin (TTR): This protein, found in both blood plasma and cerebrospinal fluid (CSF), is recognized as a primary Aβ-sequestering protein in the CSF. mdpi.com TTR directly interacts with Aβ peptides, an interaction that inhibits Aβ aggregation and fibril formation. mdpi.commdpi.comacs.org In vitro studies show that TTR can inhibit both the initial (primary) and fibril-surface-catalyzed (secondary) nucleation steps of Aβ aggregation. acs.org Calorimetric analyses have determined that TTR forms a 1:1 complex with Aβ(1-42) with a micromolar dissociation constant (Kd). acs.org The primary recognition site for this interaction has been mapped to the Aβ(12–28) sequence. mdpi.comacs.org
Clusterin (Apolipoprotein J): Clusterin is another molecular chaperone that has been shown to co-localize with Aβ deposits in the brain. medsci.org It binds with high affinity to soluble Aβ oligomers and interferes with the aggregation process by inhibiting both primary and secondary nucleation. nih.gov By binding to Aβ, clusterin can facilitate its clearance and has been shown in animal models to significantly influence the structure of Aβ deposits and their associated neuritic toxicity. medsci.orgnih.govpnas.org
Albumin: As the most abundant protein in plasma, human serum albumin (HSA) is a major carrier of Aβ in the bloodstream, binding an estimated 90-95% of circulating Aβ. neurology.orgmdpi.comnih.gov This interaction is a key factor in the "peripheral sink" hypothesis, where albumin in the blood helps to draw Aβ out of the brain. neurology.org Albumin has been shown to inhibit the formation of Aβ fibrils. neurology.orgnih.gov The affinity of Aβ for HSA is moderate, with a reported dissociation constant (Kd) of approximately 5 μM. nih.gov Despite this modest affinity, the high concentration of albumin in the CSF means that a significant portion of Aβ in the brain's interstitial fluid is likely bound to it, which inhibits its aggregation. nih.gov Molecular dynamics simulations indicate that albumin interacts promiscuously with the Aβ monomer, binding to multiple sites and shifting its conformational ensemble towards more disordered states, thereby impeding the formation of aggregation-prone β-sheets. frontiersin.org
Chaperone Protein | Interaction with Aβ(1-38) | Functional Consequence |
Transthyretin (TTR) | Binds to Aβ, with the Aβ(12-28) region being a key recognition site. mdpi.comacs.org | Sequesters Aβ in CSF, inhibits aggregation and fibril formation. mdpi.commdpi.comacs.org |
Clusterin | Binds to Aβ oligomers. nih.gov | Prevents fibril formation, promotes clearance, and influences plaque structure. medsci.orgnih.govpnas.org |
Albumin | Binds Aβ with a Kd of ~5 μM. nih.gov | Major peripheral carrier, inhibits fibril formation, sequesters Aβ in plasma and CSF. neurology.orgnih.gov |
Interaction with Cell Surface Receptors (e.g., AGER)
Amyloid beta peptides can interact with various receptors on the cell surface, triggering downstream signaling events. The Receptor for Advanced Glycation End Products (AGER), also known as RAGE, is a prominent example. AGER is a multi-ligand receptor that binds Aβ with nanomolar affinity. jci.org The interaction between Aβ and AGER has been shown to induce an AGER-dependent pathway that involves the activation of p38 Mitogen-Activated Protein Kinase (MAPK). abcam.com This signaling cascade can lead to the internalization of the Aβ peptide and has been linked to mitochondrial dysfunction in neurons. abcam.com
Binding to Other Key Proteins (e.g., HADH2, GPC1, Presenilin, Alpha-2-macroglobulin)
Hydroxyacyl-CoA Dehydrogenase Type-2 (HADH2): Aβ has been found to interact with HADH2. Studies involving the overexpression of HADH2 have shown that this interaction leads to increased oxidative stress and subsequent neurotoxicity. abcam.comuniprot.org
Glypican-1 (GPC1): GPC1 is a heparan sulfate proteoglycan found on the cell surface. Aβ has been shown to bind to GPC1 located within lipid rafts. abcam.comuniprot.org This interaction is linked to cellular signaling, and there is evidence that APP provides copper ions to GPC1, which is necessary for nitric oxide (NO) release and the subsequent degradation of GPC1's heparan sulfate chains. abcam.com Furthermore, suppression of GPC1 has been demonstrated to increase the phosphorylation of tau protein, another key molecule in Alzheimer's disease pathology. nih.gov
Presenilin: Presenilins are the catalytic core of the γ-secretase complex, the enzyme responsible for the final cleavage of APP that generates Aβ peptides. abcam.comnih.gov While not a direct binding partner of the extracellular Aβ peptide in the traditional sense, the interaction between the APP transmembrane domain and presenilin is fundamental to the production of Aβ(1-38). mdpi.com γ-secretase modulators (GSMs), a class of therapeutic compounds, act by directly binding to presenilin. nih.gov This binding induces a conformational change in the enzyme complex, shifting the cleavage site on APP to favor the production of shorter, less aggregation-prone Aβ species such as Aβ(1-38). nih.gov
Alpha-2-macroglobulin (α2M): This large plasma protein is a major endoproteinase inhibitor that also functions as a carrier protein for Aβ. nih.gov α2M binds to Aβ with very high affinity, with a reported dissociation constant in the sub-nanomolar range (Kd ≈ 0.38 nM). nih.gov Studies suggest that one molecule of α2M can bind approximately two molecules of Aβ. nih.govnih.gov This binding is enhanced by the presence of zinc ions and serves to protect the Aβ peptide from proteolytic degradation. nih.gov By binding Aβ, α2M can facilitate its clearance from the brain and other tissues via lipoprotein receptors. jci.orgfrontiersin.org
Interacting Protein | Interaction Detail | Functional Consequence |
HADH2 | Direct interaction. | Leads to oxidative stress and neurotoxicity. abcam.comuniprot.org |
GPC1 | Binds Aβ in lipid rafts. abcam.comuniprot.org | Involved in cell signaling and tau phosphorylation pathways. abcam.comnih.gov |
Presenilin | Interacts with the APP substrate. mdpi.com | Catalyzes the cleavage of APP to produce Aβ(1-38). nih.govnih.gov |
Alpha-2-macroglobulin | High-affinity binding (Kd ≈ 0.38 nM). nih.gov | Protects Aβ from degradation and facilitates its clearance. jci.orgnih.govfrontiersin.org |
Lipid Interactions and Membrane Association
The neuronal plasma membrane serves as a critical interface for Aβ aggregation and activity. nih.gov Aβ peptides, being amphipathic, readily interact with lipid bilayers through a combination of electrostatic and hydrophobic forces. mdpi.com Aβ has been shown to interact strongly with negatively charged lipids, such as anionic phospholipids and gangliosides, which are components of neuronal membranes. nih.govmdpi.com
This interaction with the membrane is a key event that can modulate the peptide's conformation, often inducing a structural transition from a random coil or α-helical state to a β-sheet-rich structure, which is the hallmark of amyloid fibrils. mdpi.com The specific lipid composition of the membrane, including the presence of cholesterol and sphingolipids in lipid rafts, plays a significant role in this process. nih.govfrontiersin.org Cholesterol-rich domains, in particular, appear to be important platforms for Aβ binding and aggregation. frontiersin.org
The association of Aβ with membranes can have several consequences for the bilayer itself. These interactions can modulate lipid dynamics, leading to a restriction of the lateral diffusion of lipids and an alteration of membrane fluidity. nih.govfrontiersin.org At a structural level, Aβ can embed within the lipid bilayer, potentially leading to membrane thinning, the formation of pore-like structures, and a loss of membrane integrity. nih.govmdpi.com
Metal Ion Binding and Redox Activity
Amyloid beta-protein (1-38) is a metalloprotein that can chelate various biologically relevant metal ions, most notably copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). abcam.comuniprot.orgresearchgate.net The N-terminal region of the Aβ peptide contains the primary binding sites for these metal ions. researchgate.net
The binding of redox-active metals, particularly copper and iron, to Aβ is of significant interest due to its potential to generate oxidative stress. mdpi.comnih.gov In its metal-bound form, Aβ can participate in redox reactions. For instance, Aβ is capable of reducing Cu²⁺ to Cu⁺ and Fe³⁺ to Fe²⁺. abcam.comuniprot.org These reduced metal ions can then react with molecular oxygen or hydrogen peroxide to produce highly reactive oxygen species (ROS) through Fenton-like chemistry. nih.gov This production of ROS can lead to oxidative damage to surrounding biomolecules, including lipids (lipid peroxidation) and proteins. nih.govbiorxiv.org
The interaction with metal ions also profoundly affects the aggregation process of Aβ. The binding of copper and zinc has been shown to promote the rapid aggregation of the peptide into oligomeric and fibrillar species. nih.gov Furthermore, the association of Aβ-Cu complexes with lipid membranes can enhance their detrimental redox activity, leading to increased catalytic generation of ROS and lipid peroxidation, which compromises membrane integrity. biorxiv.org
Metal Ion | Interaction Detail | Functional Consequence |
Copper (Cu²⁺) | Binds to N-terminal region; Aβ can reduce Cu²⁺ to Cu⁺. abcam.comresearchgate.net | Promotes Aβ aggregation, catalyzes ROS production, enhances lipid peroxidation. nih.govbiorxiv.org |
Zinc (Zn²⁺) | Binds to N-terminal region. abcam.comresearchgate.net | Modulates and can promote Aβ aggregation. mdpi.com |
Iron (Fe³⁺) | Binds to N-terminal region; Aβ can reduce Fe³⁺ to Fe²⁺. abcam.comresearchgate.net | Can promote Aβ aggregation and ROS generation. nih.gov |
Enzymatic Degradation and Clearance Pathways of Amyloid Beta-Protein (1-38)
The concentration of Amyloid Beta-Protein (1-38) (Aβ(1-38)) in the brain is regulated by a delicate balance between its production and clearance. A critical aspect of this clearance is enzymatic degradation, a process carried out by several key proteases. These enzymes cleave Aβ(1-38) into smaller, more soluble, and generally less neurotoxic fragments, facilitating their removal from the brain. oup.comnih.gov The primary enzymes involved in this process include Neprilysin (NEP), Insulin-Degrading Enzyme (IDE), Endothelin-Converting Enzyme (ECE), and other proteases such as Plasmin and Angiotensin-Converting Enzyme (ACE).
Neprilysin (NEP)
Neprilysin, a membrane-bound neutral endopeptidase, is considered one of the most significant Aβ-degrading enzymes in the brain. diva-portal.org Its expression is particularly high in the hippocampus, a region heavily affected in Alzheimer's disease. diva-portal.org NEP is known to degrade various forms of Aβ, including the monomeric state of Aβ(1-38). nih.gov
Research indicates that NEP activity is crucial for controlling cerebral Aβ levels. nih.gov Studies using NEP inhibitors have demonstrated a subsequent increase in Aβ levels, highlighting the enzyme's physiological relevance in Aβ clearance. While much of the research has focused on Aβ(1-40) and Aβ(1-42), the cleavage sites identified on these longer isoforms are also relevant to the degradation of Aβ(1-38). plos.org NEP preferentially cleaves peptides at the amino-terminal side of hydrophobic residues.
Key Research Findings:
NEP is a major catabolic enzyme for Aβ in the brain parenchyma. nih.gov
Reduced NEP activity has been linked to an increased risk of amyloid plaque formation. nih.gov
Overexpression of NEP in animal models has been shown to reduce Aβ deposition. nih.gov
Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme is another major protease involved in the clearance of Aβ peptides. nih.gov As its name suggests, IDE is also responsible for the degradation of insulin and other small proteins. nih.gov This dual substrate specificity has led to research exploring the link between diabetes and Alzheimer's disease. IDE is a thiol zinc-metalloendopeptidase found in the cytosol, peroxisomes, endosomes, and on the cell surface. mdpi.com
IDE is capable of degrading soluble Aβ monomers. biorxiv.org Its inhibition leads to an accumulation of Aβ, underscoring its importance in Aβ homeostasis. While IDE can degrade various Aβ isoforms, its efficiency can be influenced by the peptide's aggregation state. nih.gov
Key Research Findings:
IDE deficiency in animal models results in a significant increase in cerebral Aβ levels. nih.gov
IDE degrades Aβ at multiple sites, breaking it down into smaller, non-toxic fragments. acs.org
The catalytic activity of IDE against Aβ can be influenced by the presence of other substrates like insulin.
Endothelin-Converting Enzyme (ECE)
Endothelin-Converting Enzyme, a type II metalloprotease, is primarily known for its role in the biosynthesis of the potent vasoconstrictor endothelin. nih.gov However, research has also identified it as a significant Aβ-degrading enzyme. nih.gov There are two main isoforms, ECE-1 and ECE-2, which are expressed in various tissues, including the brain. nih.gov
ECE-1, in particular, has been shown to effectively degrade Aβ peptides. nih.gov Overexpression of ECE-1 in cell lines leads to a substantial reduction in extracellular Aβ levels. nih.gov Conversely, inhibition of ECE results in increased Aβ accumulation. nih.gov ECE is thought to degrade Aβ within intracellular compartments. en-journal.org
Key Research Findings:
ECE-1 can hydrolyze synthetic Aβ at multiple sites in vitro. nih.gov
ECE activity contributes to the degradation of Aβ within the cell, thereby reducing its secretion. en-journal.org
ECE is a phosphoramidon-sensitive metalloprotease, similar to NEP. nih.gov
Other Proteases (e.g., Plasmin, Angiotensin-Converting Enzyme)
Besides NEP, IDE, and ECE, other proteases also contribute to the degradation of Aβ(1-38).
Plasmin: This serine protease, a key component of the fibrinolytic system, has been shown to degrade both monomeric and aggregated forms of Aβ. nih.gov Plasmin can cleave Aβ at multiple sites, preventing its aggregation into beta-pleated sheets which is a critical step in amyloid plaque formation. nih.gov
Angiotensin-Converting Enzyme (ACE): ACE, a central enzyme in the renin-angiotensin system, also possesses Aβ-degrading activity. nih.gov It is a zinc metallopeptidase with two active domains. nih.gov In vitro studies have demonstrated that ACE can cleave Aβ peptides, and inhibition of ACE can lead to increased Aβ levels in cellular models. nih.gov One notable function of ACE is its ability to convert Aβ(1-42) to the less amyloidogenic Aβ(1-40), although its direct degradation of Aβ(1-38) is less characterized. nih.gov
Table 1: Major Enzymatic Cleavage Sites in Amyloid Beta-Protein (1-38)
Enzyme | Major Cleavage Sites within Aβ(1-38) Sequence (DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGG) |
Neprilysin (NEP) | Multiple sites, including between Gln15-Lys16, Lys16-Leu17, Ala21-Glu22, and Phe19-Phe20. |
Insulin-Degrading Enzyme (IDE) | Various sites, including between His13-His14, His14-Gln15, Phe19-Phe20, and Phe20-Ala21. |
Endothelin-Converting Enzyme (ECE) | Cleavage has been identified at sites such as Leu17-Val18 and Phe20-Ala21. |
Plasmin | Primarily cleaves between Lys16-Leu17 and Arg5-His6. |
Angiotensin-Converting Enzyme (ACE) | A major cleavage site is between Asp7-Ser8. |
Note: The cleavage sites are based on studies of various Aβ isoforms, and the activity on Aβ(1-38) is inferred from the general cleavage patterns of these enzymes.
Future Research Directions and Unanswered Questions Regarding Amyloid Beta-protein 1-38
Elucidating the Full Spectrum of Physiological Functions of Aβ(1-38)
The traditional view of amyloid-beta peptides has been centered on their pathological role in AD. However, a growing body of evidence suggests that these peptides, likely including Aβ(1-38), serve essential physiological functions under normal conditions. nih.goven-journal.org The complete scope of these functions is not yet fully understood and represents a critical area for future research.
Emerging research indicates that Aβ peptides are involved in a variety of normal biological processes. These putative roles include acting as an antimicrobial agent against infections, helping to seal leaks in the blood-brain barrier, promoting recovery from injury, and regulating synaptic function. nih.govmdpi.com Aβ has been shown to have antibacterial, antifungal, and antiviral properties. nih.govfrontiersin.org Furthermore, it may play a role in tumor suppression by intercepting oncogenic viruses. nih.govfrontiersin.org
At physiological concentrations, Aβ appears to be crucial for synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govnih.gov Studies have shown that Aβ can modulate neurotransmitter release and enhance long-term potentiation (LTP), a form of synaptic strengthening. mdpi.comnih.gov This has led to the hypothesis that Aβ operates within a negative feedback loop, where neuronal activity stimulates its production, and Aβ, in turn, helps to regulate and prevent neuronal hyperactivity. frontiersin.org The absence or depletion of endogenous Aβ has been shown to impair LTP and memory, effects that can be rescued by the application of Aβ. frontiersin.orgnih.gov This suggests a hormetic effect, where low concentrations are beneficial, while high concentrations become detrimental. en-journal.org
Future research should aim to delineate the specific contributions of Aβ(1-38) to these physiological processes, distinguishing its roles from those of other Aβ isoforms. Understanding these functions is paramount, as therapeutic strategies aimed at broadly reducing all Aβ species could unintentionally disrupt these vital activities.
Further Understanding the Differential Pathogenicity of Aβ(1-38) Compared to Other Isoforms
A key area of ongoing research is to unravel why different Aβ isoforms exhibit varying degrees of pathogenicity. While Aβ(1-42) is widely considered a primary neurotoxic species in AD, shorter isoforms like Aβ(1-38) appear to be less toxic and may even have protective effects. nih.govnih.gov
Studies have shown that Aβ(1-38) has a lower propensity to aggregate into the toxic oligomers and fibrils that are hallmarks of AD compared to Aβ(1-42). researchgate.netresearchgate.net In fact, some research suggests that Aβ(1-38) can interfere with the aggregation of Aβ(1-42), potentially reducing the formation of harmful plaques. researchgate.net For instance, biophysical studies using techniques like Thioflavin T fluorescence and circular dichroism have revealed that Aβ(1-38) can alter the aggregation kinetics and secondary structure of Aβ(1-42). researchgate.net
Functionally, Aβ(1-38) has been shown to counteract the detrimental effects of Aβ(1-42) on synaptic plasticity. In hippocampal slice preparations, Aβ(1-38) was able to reverse the inhibition of long-term potentiation (LTP) caused by Aβ(1-42). researchgate.net Furthermore, studies in human subjects have linked higher cerebrospinal fluid (CSF) levels of Aβ(1-38) to a reduced risk of converting to AD dementia and a slower rate of cognitive decline. nih.gov
The following table summarizes key comparative findings between Aβ(1-38) and other major Aβ isoforms:
Feature | Aβ(1-38) | Aβ(1-40) | Aβ(1-42) |
Relative Abundance | Lower | Higher | Lower (but increased in AD) |
Aggregation Propensity | Low | Moderate | High |
Neurotoxicity | Low, potentially protective | Moderate | High |
Effect on LTP | Can rescue Aβ(1-42)-induced impairment researchgate.net | Less inhibitory than Aβ(1-42) nih.gov | Inhibitory nih.gov |
Clinical Correlation | Higher CSF levels associated with slower cognitive decline nih.gov | Ratio with Aβ(1-42) is a key biomarker | Lower CSF levels are a hallmark of AD |
Further research is needed to fully comprehend the molecular mechanisms underlying these differences. Investigating how Aβ(1-38) interacts with other Aβ peptides, cell membranes, and receptors will be crucial to understanding its differential role in AD pathogenesis.
Development of Advanced Methodologies for Aβ(1-38) Detection and Characterization
Accurately measuring and characterizing Aβ(1-38) in biological samples is essential for both research and clinical applications. The development of more sensitive and specific detection methods is a key priority.
Current methods for detecting Aβ peptides include enzyme-linked immunosorbent assays (ELISAs) and mass spectrometry-based techniques. While useful, these methods can have limitations in terms of specificity for different Aβ isoforms and sensitivity, especially at the low concentrations present in physiological conditions.
Future advancements should focus on:
High-Sensitivity Assays: Developing next-generation immunoassays or mass spectrometry protocols with improved sensitivity to reliably quantify Aβ(1-38) levels in cerebrospinal fluid (CSF) and blood.
Isoform-Specific Antibodies: Creating highly specific monoclonal antibodies that can distinguish Aβ(1-38) from other closely related isoforms, which is critical for accurate quantification.
Advanced Imaging Techniques: Exploring the potential of novel imaging agents for positron emission tomography (PET) that can specifically visualize the distribution of Aβ(1-38) in the living brain, although this is a significant challenge.
Structural Analysis Techniques: Employing sophisticated biophysical methods like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy to study the structure of Aβ(1-38) monomers and oligomers, both alone and in complex with other molecules.
These advanced methodologies will not only improve our ability to use Aβ(1-38) as a potential biomarker but also provide deeper insights into its structural and functional properties.
Integration of Aβ(1-38) Research with Systems Biology Approaches
To gain a comprehensive understanding of Aβ(1-38)'s role in health and disease, it is essential to move beyond studying the peptide in isolation. Systems biology approaches, which analyze the complex interactions within a biological system, offer a powerful framework for this endeavor.
This involves integrating data from various "omics" fields:
Proteomics: Identifying the complete set of proteins that interact with Aβ(1-38) (the "interactome"). This can reveal novel pathways and cellular processes influenced by this peptide.
Genomics and Transcriptomics: Investigating how genetic variations influence the production and clearance of Aβ(1-38) and how, in turn, Aβ(1-38) may regulate gene expression.
Metabolomics: Studying how Aβ(1-38) affects the metabolic profile of neurons and other brain cells.
By integrating these large-scale datasets, researchers can construct comprehensive models of the molecular networks in which Aβ(1-38) is involved. This approach can help to identify novel therapeutic targets and provide a more holistic view of the peptide's function in the broader context of cellular and organismal biology.
Role of Aβ(1-38) in Diverse Neurological Contexts Beyond Alzheimer's Disease
While the focus of Aβ research has predominantly been on Alzheimer's disease, amyloid-beta peptides are also implicated in other neurological conditions. Future research should explore the specific role of Aβ(1-38) in these diverse contexts.
One such condition is Cerebral Amyloid Angiopathy (CAA) , where Aβ peptides accumulate in the walls of cerebral blood vessels, potentially leading to vascular damage and stroke. The specific contribution of Aβ(1-38) to the development and progression of CAA is an area that warrants further investigation.
Additionally, Aβ deposition is sometimes observed in other neurodegenerative diseases, such as Dementia with Lewy Bodies (DLB) . Understanding the interplay between Aβ isoforms, including Aβ(1-38), and other pathological proteins like alpha-synuclein in these conditions is crucial.
Investigating the role of Aβ(1-38) in these non-AD neurological disorders could reveal shared or distinct pathogenic mechanisms and may open up new avenues for therapeutic interventions across a range of brain diseases.
Conclusion
Synthesis of Key Research Findings on Aβ(1-38)
Amyloid beta-protein (1-38), or Aβ(1-38), is a peptide composed of 38 amino acids that is a component of the amyloid plaques found in the brains of individuals with Alzheimer's disease (AD). medchemexpress.combiosynth.com It is derived from the amyloid precursor protein (APP) through sequential cleavage by beta-secretase and gamma-secretase. wikipedia.orgfrontiersin.org While much of the focus in Alzheimer's research has been on the longer, more neurotoxic forms of amyloid beta, such as Aβ(1-42), recent studies have begun to elucidate the distinct role of Aβ(1-38). nih.govrupress.org
A significant body of research suggests that Aβ(1-38) may have a protective or even beneficial role in the context of AD. nih.govnih.gov Studies have shown that higher baseline levels of Aβ(1-38) in cerebrospinal fluid (CSF) are associated with a reduced risk of converting to Alzheimer's dementia in individuals with subjective cognitive decline (SCD) and mild cognitive impairment (MCI). nih.govnih.govconfex.com Furthermore, higher Aβ(1-38) levels have been linked to a slower decline in cognitive measures such as the Preclinical Alzheimer's Cognitive Composite (PACC) and the Clinical Dementia Rating Sum of Boxes (CDR-SB). nih.govnih.govresearchgate.net
Mechanistically, Aβ(1-38) appears to counteract the pathological effects of the more aggregation-prone Aβ(1-42). nih.gov In vitro and in vivo studies have demonstrated that Aβ(1-38) can interfere with the aggregation of Aβ(1-42) into toxic oligomers and fibrils. nih.govresearchgate.net It has been shown to reduce the β-sheet content of Aβ(1-42), a key structural feature associated with its toxicity. nih.gov Additionally, Aβ(1-38) has been found to reverse the negative impact of Aβ(1-42) on long-term potentiation, a cellular mechanism underlying learning and memory. nih.gov
However, the role of Aβ(1-38) is complex and can be influenced by its interaction with other Aβ isoforms. For instance, while Aβ(1-38) alone shows little toxicity, in mixtures with Aβ(1-40), it can enhance toxicity. nih.govnih.gov Conversely, when combined with Aβ(1-42), it can have a protective effect. nih.gov This highlights the importance of considering the entire pool of Aβ peptides in the brain rather than focusing on a single species.
The following table summarizes key findings from recent studies on Aβ(1-38):
Study Focus | Key Findings | Citations |
Cognitive Decline | Higher baseline CSF Aβ(1-38) levels are associated with a slower rate of cognitive decline in preclinical and prodromal AD. | nih.govnih.govconfex.comresearchgate.net |
Conversion to Dementia | Increased Aβ(1-38) levels are linked to a reduced risk of progression to AD dementia in individuals with SCD and MCI. | nih.govnih.govconfex.com |
Interaction with Aβ(1-42) | Aβ(1-38) can interfere with the aggregation and neurotoxicity of Aβ(1-42). | nih.govresearchgate.net |
Toxicity in Mixtures | The toxicity of Aβ(1-38) is dependent on the presence of other Aβ isoforms, showing enhanced toxicity with Aβ(1-40) and a protective effect with Aβ(1-42). | nih.govnih.gov |
Remaining Challenges in Aβ(1-38) Research
Despite the growing body of evidence suggesting a potentially protective role for Aβ(1-38), several challenges and unanswered questions remain in the field.
A primary challenge is the technical difficulty in accurately quantifying the various Aβ isoforms, including Aβ(1-38), in biological samples. lcms.cznih.gov Immuno-based assays, which are commonly used, can suffer from cross-reactivity and variability, making it difficult to obtain reliable and reproducible results. nih.gov While methods like mass spectrometry offer greater specificity, their widespread implementation in clinical and research settings is still developing. lcms.cznih.gov
Another significant challenge is understanding the precise mechanisms by which Aβ(1-38) exerts its effects. While it is known to interfere with Aβ(1-42) aggregation, the exact molecular interactions and the downstream signaling pathways involved are not fully understood. nih.govresearchgate.net The conformational plasticity of Aβ peptides, including Aβ(1-38), adds another layer of complexity, as different conformations may have different biological activities. nih.gov
Furthermore, the in vivo relevance of findings from in vitro and animal model studies needs to be further established in humans. nih.gov While human studies have shown correlations between CSF Aβ(1-38) levels and clinical outcomes, a causal relationship has yet to be definitively proven. nih.govnih.gov Longitudinal studies with larger and more diverse cohorts are needed to confirm and expand upon the current findings. nih.govresearchgate.net
The potential for Aβ(1-38) as a therapeutic target also presents challenges. Modulating the production of specific Aβ isoforms through approaches like gamma-secretase modulation is a complex endeavor, and the potential off-target effects of such interventions need to be carefully considered. nih.gov
Key research questions that remain to be addressed include:
What are the precise molecular mechanisms by which Aβ(1-38) modulates Aβ(1-42) aggregation and toxicity?
Can Aβ(1-38) or its ratio to other Aβ peptides serve as a reliable biomarker for disease progression and treatment response?
What are the physiological functions of Aβ(1-38) in the healthy brain? elifesciences.orgplos.org
Implications for Fundamental Neuroscience and Neurodegenerative Disease Understanding
The research on Aβ(1-38) has significant implications for our fundamental understanding of neuroscience and neurodegenerative diseases, particularly Alzheimer's disease.
The findings challenge the long-held "amyloid cascade hypothesis" in its simplest form, which posits that all Aβ peptides are inherently pathological. wikipedia.orgnih.gov The evidence for a protective role of Aβ(1-38) suggests a more nuanced picture, where the balance between different Aβ isoforms, rather than the absolute amount of Aβ, may be the critical determinant of neurodegeneration. nih.govresearchgate.net This shifts the focus from simply reducing total Aβ levels to selectively modulating the production or clearance of specific Aβ species.
This evolving understanding has profound implications for the development of therapeutic strategies for AD. Instead of non-specific Aβ-lowering drugs, future treatments might aim to increase the relative production of shorter, less toxic Aβ peptides like Aβ(1-38) at the expense of the more amyloidogenic Aβ(1-42). nih.gov This could involve the development of more sophisticated gamma-secretase modulators that can precisely alter the cleavage site of APP.
Furthermore, the study of Aβ(1-38) underscores the importance of investigating the physiological roles of Aβ peptides. elifesciences.orgplos.org It is becoming increasingly clear that these peptides are not merely metabolic byproducts but may have important functions in the healthy brain, such as regulating synaptic function and neuronal growth. elifesciences.orgfrontiersin.org A better understanding of these physiological roles is crucial for developing therapies that can target the pathological aspects of Aβ without disrupting its normal functions.
Q & A
Basic: What distinguishes Aβ(1-38) from longer isoforms like Aβ(1-40) or Aβ(1-42) in Alzheimer’s disease (AD) research?
Aβ(1-38) is a truncated form of amyloid-beta, lacking the C-terminal residues present in Aβ(1-40) and Aβ(1-42). Unlike Aβ(1-42), which is highly aggregation-prone and a primary component of amyloid plaques, Aβ(1-38) exhibits reduced fibrillization propensity. However, it may still contribute to oligomer formation and synaptic toxicity. Methodologically, distinguishing these isoforms requires chromatographic separation (e.g., HPLC/UPLC) combined with mass spectrometry to resolve subtle molecular weight differences. Antibody-based assays (e.g., ELISA) must be validated for isoform specificity, as cross-reactivity with longer isoforms is common .
Advanced: How do experimental protocols for Aβ(1-38) preparation address aggregation challenges observed in longer Aβ isoforms?
Aβ(1-38) aggregation is less studied than Aβ(1-42), but protocols for minimizing pre-aggregates are critical. Key steps include:
- Solubilization in hexafluoroisopropanol (HFIP) to disrupt pre-existing β-sheet structures.
- Lyophilization and reconstitution in dimethyl sulfoxide (DMSO) or alkaline buffers (e.g., NaOH) to maintain monomeric states.
- Ultracentrifugation to remove insoluble aggregates before experiments.
Researchers must validate monomeric purity using dynamic light scattering (DLS) or thioflavin-T assays to confirm absence of β-sheet formation .
Basic: What cellular or animal models are appropriate for studying Aβ(1-38) toxicity?
Aβ(1-38) is less toxic in vitro than Aβ(1-42), but it may modulate synaptic function. Suitable models include:
- Primary neuronal cultures treated with synthetic Aβ(1-38) to assess dendritic spine density via immunocytochemistry.
- Transgenic mice expressing human APP mutations , though Aβ(1-38) levels are often overshadowed by longer isoforms. To isolate Aβ(1-38) effects, researchers may use γ-secretase modulators to shift cleavage toward shorter fragments, followed by cerebrospinal fluid (CSF) profiling .
Advanced: How can researchers resolve contradictions in Aβ(1-38) data across studies, such as its role in neuroprotection vs. toxicity?
Discrepancies arise from variability in:
- Peptide preparation : Batch-dependent solubility and aggregation states (e.g., monomeric vs. oligomeric) significantly impact outcomes. Standardizing protocols per Abcam’s Aβ(1-42) guidelines (e.g., HFIP treatment) is advisable .
- Experimental endpoints : Synaptic assays (e.g., LTP measurements) may show neuroprotective effects at low concentrations, while metabolic stress assays (e.g., mitochondrial ROS) indicate toxicity.
- Model systems : Aβ(1-38) may exhibit context-dependent effects in primary neurons vs. glial co-cultures. Multivariate analysis and replication across models are essential .
Basic: What techniques validate the identity and purity of synthetic Aβ(1-38)?
- Reverse-phase HPLC : To confirm >95% purity and retention time matching synthetic standards.
- Mass spectrometry : For exact molecular weight verification (theoretical MW: ~4.2 kDa).
- Circular dichroism (CD) : To assess secondary structure (random coil vs. β-sheet) in solution.
Batch-specific CoA data from suppliers should be scrutinized for solubility and endotoxin levels, which influence cellular assays .
Advanced: How can Aβ(1-38) interactions with lipid membranes or metal ions be mechanistically studied?
- Surface plasmon resonance (SPR) : To quantify binding kinetics with lipid bilayers or metal ions (e.g., Cu²⁺, Zn²⁺).
- Nuclear magnetic resonance (NMR) : For residue-specific interaction mapping in membrane-mimetic environments (e.g., SDS micelles).
- Molecular dynamics simulations : To model conformational changes upon binding. Note that buffer conditions (pH, ionic strength) must mimic physiological environments to avoid artifactual conclusions .
Basic: What are the challenges in detecting Aβ(1-38) in human biofluids, and how are they addressed?
Aβ(1-38) is less abundant in CSF and plasma than Aβ(1-40/42). Detection requires:
- Immunoprecipitation-mass spectrometry (IP-MS) : To enrich low-concentration peptides.
- High-sensitivity ELISA kits validated for Aβ(1-38) specificity. Cross-reactivity with Aβ(1-40) must be ruled out via spike-recovery experiments.
- Standardized pre-analytical protocols : Immediate CSF centrifugation and protease inhibitor addition to prevent degradation .
Advanced: How do γ-secretase modulators influence Aβ(1-38) production, and how is this quantified?
γ-Secretase modulators shift APP cleavage toward shorter Aβ fragments. To quantify Aβ(1-38):
- Stable isotope labeling kinetics (SILK) : Incorporates ¹³C-labeled leucine into newly synthesized Aβ, tracked via MS.
- Cell-free γ-secretase assays : Recombinant APP-C99 substrate incubated with purified γ-secretase, followed by Edman degradation or MALDI-TOF to identify cleavage products.
Controversies arise from off-target effects; thus, knockdown/knockout models of γ-secretase subunits (e.g., PSEN1) are recommended for validation .
Basic: What controls are essential in Aβ(1-38) cell-based assays to ensure reproducibility?
- Vehicle controls : DMSO or NaOH buffers at equivalent concentrations.
- Aggregation controls : Pre-aggregated Aβ(1-38) (incubated at 37°C for 24–48 hours) vs. fresh monomeric preparations.
- Isoform controls : Co-treatment with Aβ(1-40/42) to assess specificity.
- Viability normalization : Concurrent MTT or LDH assays to distinguish cytotoxicity from peptide effects .
Advanced: How can computational tools predict Aβ(1-38) aggregation propensity or interaction partners?
- Cross-Beta DB : A database of amyloidogenic sequences for predicting aggregation hotspots.
- Molecular docking (e.g., AutoDock Vina) : To screen interactions with receptors (e.g., PrPᶜ or NMDA receptors).
- Machine learning models (e.g., AMYLPRED) : Trained on physicochemical properties (e.g., hydrophobicity, charge) to rank aggregation risk. Limitations include training bias toward longer Aβ isoforms; thus, experimental validation remains critical .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.